(R)-I-BET762 carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H17ClN4O3 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid |
InChI |
InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m1/s1 |
Clé InChI |
VEIZLTSJCDOIBH-MRXNPFEDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-I-BET762 carboxylic acid is a key chemical entity in the field of epigenetic research and drug development, particularly in the domain of targeted protein degradation. As the R-enantiomer of I-BET762 carboxylic acid, it serves as a high-affinity ligand for the bromodomain and extra-terminal domain (BET) family of proteins, with a notable inhibitory activity against BRD4. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and its role as a "warhead" in Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data on its biological activity, outlines relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and development efforts.
Introduction
Epigenetic modifications are pivotal in regulating gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. The Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene loci. Inhibition of BET proteins has emerged as a promising therapeutic strategy.
I-BET762 (also known as Molibresib or GSK525762) is a potent pan-BET inhibitor that has been evaluated in clinical trials. This compound is a derivative of this compound, featuring a carboxylic acid moiety that enables its conjugation to E3 ligase ligands to form PROTACs. These heterobifunctional molecules are designed to induce the targeted degradation of BET proteins, offering a distinct and potentially more efficacious mechanism of action compared to simple inhibition.
Chemical and Physical Properties
This compound is the R-enantiomer of 2-((6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][]triazolo[4,3-a][1][]benzodiazepin-4-yl)acetic acid). The introduction of the carboxylic acid provides a crucial handle for chemical modification, particularly for the synthesis of PROTACs.
| Property | Value |
| IUPAC Name | 2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][]triazolo[4,3-a][1][]benzodiazepin-4-yl]acetic acid |
| Synonyms | (R)-Molibresib carboxylic acid; (R)-GSK525762A carboxylic acid; (R)-PROTAC BRD4-binding moiety 2 |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ |
| Molecular Weight | 396.83 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
BET Inhibition
As a derivative of I-BET762, this compound functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby disrupting the recruitment of transcriptional regulators and elongation factors to chromatin. The primary consequence of this inhibition is the downregulation of key oncogenes and pro-inflammatory genes.
Quantitative Biological Data
While specific quantitative data for the (R)-enantiomer is not extensively available in the public domain, the racemic mixture of I-BET762 carboxylic acid has been reported to be a BRD4 inhibitor with a pIC₅₀ of 5.1[4][5][6]. This corresponds to an IC₅₀ value in the micromolar range. It is important to note that the parent compound, I-BET762, exhibits high affinity for multiple BET family members.
Table 1: Biological Activity of the Parent Compound I-BET762 (Molibresib)
| Parameter | BRD2 | BRD3 | BRD4 | Reference |
| Binding Affinity (Kd, nM) | 61.3 | 50.5 | 55.2 | --INVALID-LINK-- |
| IC₅₀ (nM) | 32.5 | 42.4 | 36.1 | --INVALID-LINK-- |
Data for I-BET762 is provided for context as it is the parent compound of this compound.
Role in PROTACs
The carboxylic acid moiety of this compound is instrumental in its application as a "warhead" for PROTACs. It provides a reactive site for the attachment of a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The resulting PROTAC molecule can simultaneously bind to a BET protein and an E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target BET protein.
Figure 1: Mechanism of Action of a PROTAC utilizing this compound.
Downstream Signaling Pathways
Inhibition or degradation of BET proteins by compounds like this compound leads to the transcriptional repression of several key oncogenes and inflammatory mediators. The most well-characterized downstream targets include c-Myc and genes regulated by the NF-κB pathway.
Figure 2: Key signaling pathways affected by BET protein inhibition/degradation.
Metabolism and Pharmacokinetics
The metabolic fate of this compound has not been specifically detailed in public literature. However, studies on the parent compound, I-BET762 (Molibresib), indicate that it is metabolized primarily by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl). These metabolites are reported to be equipotent to the parent drug. It is plausible that the carboxylic acid derivative may be a minor metabolite, though it is more commonly utilized as a synthetic intermediate for PROTAC development.
Table 2: Pharmacokinetic Parameters of I-BET762 (Molibresib) in Humans
| Parameter | Value |
| Bioavailability | Orally bioavailable |
| Metabolism | Primarily via CYP3A4 |
| Major Metabolites | GSK3536835 (ethyl hydroxy), GSK3529246 (N-desethyl) |
| Terminal Half-life (t₁/₂) | 3-7 hours |
Synthesis
A detailed, publicly available protocol for the specific synthesis of this compound is scarce. However, a plausible synthetic route would involve the hydrolysis of the corresponding ester precursor, which can be synthesized from the core benzodiazepine (B76468) structure. The stereochemistry is a critical aspect, and chiral separation or asymmetric synthesis would be required to obtain the desired R-enantiomer.
Experimental Protocols
BRD4 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is commonly used to measure the binding of BET inhibitors to their target bromodomains.
Objective: To determine the IC₅₀ of this compound for BRD4.
Materials:
-
Recombinant BRD4 protein (e.g., BRD4(1) domain) tagged with a donor fluorophore (e.g., Terbium chelate).
-
A biotinylated histone peptide (e.g., H4 tetra-acetylated) that binds to BRD4.
-
An acceptor fluorophore conjugated to streptavidin (e.g., d2).
-
This compound.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the tagged BRD4 protein and the biotinylated histone peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the streptavidin-conjugated acceptor fluorophore.
-
Incubate for another period (e.g., 60 minutes).
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the IC₅₀.
Figure 3: General workflow for a TR-FRET based BRD4 inhibition assay.
Conclusion and Future Directions
This compound is a valuable chemical tool for the study of BET protein function and for the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. While there is a need for more detailed public data on its specific biological activity and synthesis, its role as a PROTAC warhead is well-established. Future research should focus on the comprehensive characterization of PROTACs derived from this molecule, including their efficacy and selectivity in various disease models. Furthermore, a deeper understanding of its metabolic profile will be crucial for the clinical translation of any resulting drug candidates.
References
- 1. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7642372B2 - Process for preparing carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-I-BET762 Carboxylic Acid: A Technical Overview of its Putative Mechanism of Action as a BET Bromodomain Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762, also known as Molibresib or GSK525762, is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby activating gene expression programs involved in cell proliferation, differentiation, and inflammation.[4][5] The therapeutic potential of targeting BET proteins has been explored in a variety of disease contexts, including cancer and inflammatory disorders.[4][6]
This technical guide focuses on the carboxylic acid derivative of I-BET762, particularly the (R)-enantiomer, and its mechanism of action. It is important to note that the majority of published research has centered on the parent compound, I-BET762, which is the (S)-enantiomer. The carboxylic acid derivative has primarily been developed as a "warhead" ligand for the construction of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of BET proteins.[7][8] While specific and detailed mechanistic studies on the (R)-enantiomer of I-BET762 carboxylic acid are limited in the public domain, we can infer its likely mechanism based on the well-established pharmacology of I-BET762 and the principles of stereoselectivity in BET inhibitor binding.
Core Mechanism of Action: Competitive Inhibition of BET Bromodomains
The primary mechanism of action of I-BET762 and its derivatives is the competitive binding to the acetyl-lysine binding pockets of BET bromodomains.[1] This action prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BET proteins from chromatin.[9] Consequently, the transcription of key oncogenes and inflammatory genes, which are dependent on BET protein function, is suppressed.[2][3]
Signaling Pathway of BET Inhibition
The following diagram illustrates the general mechanism of action of a BET inhibitor like I-BET762.
Caption: General signaling pathway of BET inhibition by I-BET762 derivatives.
Quantitative Data
The available quantitative data for I-BET762 and its carboxylic acid derivative are summarized below. It is important to reiterate that specific binding affinities for the (R)-enantiomer of the carboxylic acid are not detailed in the cited literature.
| Compound | Target | Assay | IC50 / pIC50 | Kd | Reference(s) |
| I-BET762 (Molibresib, (S)-enantiomer) | Pan-BET (BRD2, BRD3, BRD4) | TR-FRET | 32.5 - 42.5 nM | 50.5 - 61.3 nM | [1][2][3] |
| I-BET762 Carboxylic Acid | BRD4 | Not Specified | pIC50 = 5.1 | Not Reported | [7][8] |
| (R)-I-BET762 Carboxylic Acid | BRD2, BRD3, BRD4 | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
The characterization of BET inhibitors like I-BET762 and its derivatives typically involves a series of in vitro and in vivo assays to determine their binding affinity, cellular activity, and therapeutic efficacy. Below are detailed methodologies for key experiments commonly cited in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This assay is used to measure the binding affinity of a compound to a BET bromodomain by assessing its ability to displace a fluorescently labeled probe.
Protocol:
-
Reagents: Recombinant BET bromodomain protein (e.g., BRD4-BD1), biotinylated histone H4 peptide acetylated at lysine residues, europium-labeled streptavidin, and an APC-labeled anti-His antibody.
-
Procedure: a. A reaction mixture is prepared containing the BET bromodomain protein, the biotinylated acetylated histone peptide, and the test compound at various concentrations in an appropriate assay buffer. b. The mixture is incubated to allow for binding equilibrium to be reached. c. Europium-labeled streptavidin and APC-labeled anti-His antibody are added to the mixture. d. The plate is incubated to allow for the FRET signal to develop. e. The TR-FRET signal is read on a compatible plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for TR-FRET Assay
Caption: Workflow for a TR-FRET based BET inhibitor binding assay.
Conclusion
This compound is a derivative of the potent pan-BET inhibitor I-BET762, primarily designed for use in PROTAC technology. Its mechanism of action is presumed to be the competitive inhibition of BET bromodomains, thereby preventing their interaction with acetylated histones and suppressing the transcription of downstream target genes. While quantitative binding data and detailed mechanistic studies for the (R)-enantiomer are currently lacking in publicly available literature, the established stereoselectivity of BET inhibitors suggests that its binding affinity and biological activity likely differ from its (S)-enantiomer counterpart. Further research is required to fully elucidate the specific pharmacological profile of this compound and its potential as a standalone BET inhibitor or as a component of novel therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD4 Inhibitor I-BET-762 Reduces HO-1 Expression in Macrophages and the Pancreas of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
- 8. 2022 - Discovery of potent BET bromodomain 1 stereoselective inhibitors using DNA-encoded chemical library selections - DNA Encoded Chemical Library [decltechnology.com]
- 9. I-BET762 carboxylic acid | Epigenetic Reader Domain | TargetMol [targetmol.com]
The Epigenetic Role of (R)-I-BET762 Carboxylic Acid and its Progenitor I-BET762: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the epigenetic modulator I-BET762 (Molibresib, GSK525762A) and its derivative, (R)-I-BET762 carboxylic acid. I-BET762 is a potent, selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical "readers" of epigenetic marks. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD2, BRD3, and BRD4, I-BET762 disrupts the formation of transcriptional complexes essential for the expression of key oncogenes and inflammatory genes.[1][2] This guide details the mechanism of action of I-BET762, its impact on crucial signaling pathways such as c-MYC, pSTAT3, and pERK, and presents quantitative data from preclinical and clinical investigations. Furthermore, it clarifies the role of this compound as a key component in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Detailed experimental protocols for assays relevant to the study of these compounds are also provided to facilitate further research.
Introduction: The Role of BET Proteins in Epigenetics
Epigenetic modifications, such as histone acetylation, play a pivotal role in regulating gene expression without altering the DNA sequence itself. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are essential epigenetic readers that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction serves as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (p-TEFb), to the promoters and enhancers of target genes, thereby activating their transcription.
In numerous cancers, BET proteins are implicated in the aberrant expression of oncogenes, including the master regulator c-MYC. By binding to super-enhancers that drive the expression of these oncogenes, BET proteins maintain a state of transcriptional addiction in cancer cells. Consequently, the inhibition of BET proteins has emerged as a promising therapeutic strategy in oncology and inflammatory diseases.
This compound and its Progenitor, I-BET762
I-BET762 (Molibresib, GSK525762A): A Pan-BET Inhibitor
I-BET762 is a potent and selective pan-inhibitor of the BET family of proteins.[1] It competitively binds to the bromodomains of BRD2, BRD3, and BRD4, thereby displacing them from chromatin. This displacement prevents the recruitment of transcriptional activators, leading to the downregulation of key target genes involved in cell proliferation, survival, and inflammation. Notably, I-BET762 has been shown to potently suppress the expression of the oncogene c-MYC, which is a critical driver in many human cancers.[3][4] The compound has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in clinical trials for various solid and hematologic malignancies.[5][6][7][8]
This compound: A Warhead for PROTACs
This compound is a derivative of I-BET762. While information on its direct, independent epigenetic activity is limited, its primary role in the literature is as a "warhead" ligand for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein (the warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. In this context, this compound serves as the warhead that specifically targets BET proteins. The development of BET-targeting PROTACs represents a novel therapeutic modality aimed at eliminating BET proteins rather than just inhibiting their function.[10]
Quantitative Data
Preclinical Activity of I-BET762
The following table summarizes the in vitro growth inhibitory activity (gIC50) of I-BET762 in a panel of prostate cancer cell lines.
| Cell Line | gIC50 (nM) |
| LNCaP | 25 |
| VCaP | 150 |
| NCI-H660 | >10,000 |
| PC-3 | >10,000 |
| DU-145 | >10,000 |
| 22Rv1 | 50 |
| Data from Wyce et al., Oncotarget, 2013. |
The following table presents the IC50 values of I-BET762 in pancreatic cancer cell lines.
| Cell Line | IC50 (nM) |
| AsPC-1 | 231 |
| CAPAN-1 | 990 |
| PANC-1 | 2550 |
| Data from Sahai et al., Scientific Reports, 2016. |
Clinical Pharmacokinetics of I-BET762 (Molibresib)
The table below outlines key pharmacokinetic parameters of Molibresib from a Phase 1 clinical trial in patients with NUT carcinoma and other solid tumors.
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 2 hours |
| Terminal Half-life (t1/2) | 3-7 hours |
| Data from Piha-Paul et al., JNCI Cancer Spectrum, 2020.[6][7][8][11][12] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of I-BET762 is the competitive inhibition of BET bromodomains, leading to the displacement of BRD4 from chromatin and subsequent downregulation of target gene transcription.
The I-BET762-BET Interaction and Transcriptional Repression
Downregulation of the c-MYC Signaling Pathway
A primary consequence of I-BET762 activity is the profound suppression of c-MYC transcription.[3][4] c-MYC is a master transcriptional regulator that controls a vast array of genes involved in cell cycle progression, metabolism, and apoptosis. By inhibiting BRD4 recruitment to the c-MYC promoter and super-enhancers, I-BET762 effectively shuts down this critical oncogenic pathway.
Modulation of STAT3 and ERK Signaling
Preclinical studies have demonstrated that I-BET762 can also modulate other critical signaling pathways. Treatment with I-BET762 has been shown to decrease the phosphorylation of STAT3 (pSTAT3) and ERK (pERK) in cancer cells.[13] Both STAT3 and ERK are key transducers of signals from growth factor receptors and cytokine receptors, and their constitutive activation is a hallmark of many cancers. The inhibition of these pathways by I-BET762 likely contributes to its anti-proliferative and anti-inflammatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of I-BET762 and this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies assessing the anti-proliferative effects of I-BET762.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of I-BET762 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for c-MYC, pSTAT3, and pERK
This protocol is based on methods used to assess the impact of I-BET762 on target protein expression and signaling pathways.[3][13]
-
Cell Lysis: Treat cells with I-BET762 at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC, pSTAT3, pERK, total STAT3, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is designed to measure changes in the mRNA levels of I-BET762 target genes, such as c-MYC.[14]
-
RNA Extraction: Treat cells with I-BET762 as required. Isolate total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH). A typical reaction setup includes 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling: Use a standard three-step cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the general steps to assess the occupancy of BRD4 at specific gene promoters and its displacement by I-BET762.[15]
-
Cross-linking: Treat cells with I-BET762 or vehicle. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against BRD4 or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of a target gene (e.g., c-MYC) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
I-BET762 is a well-characterized epigenetic modulator that functions by inhibiting the activity of BET proteins, leading to the transcriptional repression of key oncogenes and inflammatory mediators. Its ability to downregulate the c-MYC signaling pathway, as well as modulate STAT3 and ERK activity, underscores its therapeutic potential in a variety of disease contexts. The derivative, this compound, is a crucial tool in the development of next-generation BET-targeting therapeutics, namely PROTACs, which offer the potential for enhanced and more durable target protein suppression. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intricate roles of these compounds in epigenetic regulation and to explore their full therapeutic utility.
References
- 1. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
- 10. Targeting Myc through BET-PROTAC elicits potent anti-lymphoma activity in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.icr.ac.uk [repository.icr.ac.uk]
- 12. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase I/II Open-Label Study of Molibresib for the Treatment of Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
(R)-I-BET762 Carboxylic Acid for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component of a PROTAC is the "warhead," a ligand that binds to the target protein. This guide focuses on (R)-I-BET762 carboxylic acid, a potent and specific warhead for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.
I-BET762 (also known as Molibresib or GSK525762) is a well-characterized inhibitor of BET bromodomains.[1][2] The (R)-enantiomer of its carboxylic acid derivative, this compound, serves as a crucial building block for constructing PROTACs aimed at degrading BET proteins.[3][4] These proteins are epigenetic readers that play a pivotal role in regulating gene transcription, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory conditions.[5][6] By degrading BET proteins rather than merely inhibiting them, PROTACs can offer a more profound and sustained pharmacological effect.[7]
This technical guide provides a comprehensive overview of this compound in the context of targeted protein degradation. It includes a summary of key quantitative data, detailed experimental protocols for assessing the activity of resulting PROTACs, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data associated with I-BET762 and PROTACs utilizing similar warheads. This information is essential for understanding the potency and efficacy of these molecules.
Table 1: Binding Affinity and Inhibitory Concentration of I-BET762
| Parameter | Value | Target(s) | Assay | Reference(s) |
| IC50 | 32.5-42.5 nM | BET Bromodomains | FRET | [2][8] |
| pIC50 | 5.1 | BRD4 | Cellular Assay | [3][9] |
| Kd | 50.5–61.3 nM | Tandem Bromodomains of BET | FRET | [8] |
Table 2: Degradation Efficacy of BET-targeting PROTACs
| PROTAC | DC50 | Dmax | Cell Line | Time | Reference(s) |
| dBET6 | 28 nM | >95% | CML cells | - | [1] |
| BETd-246 | 10-30 nM | ~100% | TNBC cells | 3 hours | |
| BETd-246 | 30-100 nM | ~100% | TNBC cells | 1 hour | |
| HPP-9 | 0.5-5 µM | ~100% | NIH-3T3 | 27 hours | [10] |
Note: DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of protein degradation achieved.
Core Signaling Pathways and Mechanisms of Action
The degradation of BET proteins, particularly BRD4, by PROTACs utilizing the this compound warhead, initiates a cascade of downstream signaling events. These pathways are central to the therapeutic effects observed in various disease models.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Downstream Signaling Consequences of BRD4 Degradation
The degradation of BRD4 leads to significant changes in gene expression, impacting key oncogenic and inflammatory signaling pathways.
-
c-MYC Pathway: BRD4 is a critical regulator of the proto-oncogene c-MYC. By displacing BRD4 from the c-MYC promoter and super-enhancer regions, BET inhibitors downregulate its transcription.[1][11] PROTAC-mediated degradation of BRD4 leads to a more profound and sustained suppression of c-MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.[3] Interestingly, some studies suggest that while BET inhibition reduces MYC transcription, BRD4 degradation can paradoxically increase MYC protein stability, highlighting the complex regulatory interplay.[12][13]
-
NF-κB Pathway: BRD4 plays a crucial role in the activation of the NF-κB signaling pathway, a key driver of inflammation.[14][15] BRD4 binds to acetylated RelA, a subunit of NF-κB, and co-activates the transcription of pro-inflammatory genes.[16] Degradation of BRD4 disrupts this interaction, leading to the suppression of NF-κB-dependent gene expression and a potent anti-inflammatory effect.[17][18]
-
Apoptosis Pathways: The therapeutic effects of BET protein degradation are often mediated through the induction of apoptosis. I-BET762 has been shown to induce apoptosis in lymphoma cells through the mitochondrial pathway, involving caspase activation and DNA fragmentation.[8][19] This can occur independently of the p53 tumor suppressor pathway.[8] Furthermore, BET degraders have been shown to induce apoptosis in various cancer models, often in a manner more robust than their inhibitor counterparts.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize and validate PROTACs derived from this compound.
Synthesis and Conjugation of this compound
General Workflow for PROTAC Synthesis:
-
Synthesis of the Warhead: Synthesize (R)-I-BET762 with a functional group, such as an amine or a halide, at a solvent-exposed position suitable for linker attachment.
-
Synthesis of the Linker-E3 Ligase Ligand: Synthesize the chosen E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN or a VHL ligand) attached to a linker of desired length and composition, with a complementary functional group (e.g., a carboxylic acid).
-
Conjugation: React the functionalized (R)-I-BET762 with the linker-E3 ligase ligand moiety under appropriate coupling conditions (e.g., using HATU or EDC/NHS for amide bond formation) to yield the final PROTAC.
-
Purification and Characterization: Purify the PROTAC using techniques such as flash chromatography or preparative HPLC, and characterize its identity and purity using LC-MS and NMR.
Western Blot for BRD4 Degradation
This is a fundamental assay to directly measure the degradation of the target protein.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
(R)-I-BET762-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) or for a time-course at a fixed concentration. Include a vehicle control (DMSO).
-
For a proteasome-dependent degradation control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
HiBiT Assay for Quantifying Protein Degradation
The HiBiT assay is a sensitive, bioluminescent method for quantifying protein levels in real-time in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRISPR/Cas9 system for knocking in the HiBiT tag at the endogenous BRD4 locus
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System
-
(R)-I-BET762-based PROTAC
-
Luminometer
Protocol:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the BRD4 gene in your cell line of choice. This ensures physiological expression levels.
-
-
Cell Seeding and Treatment:
-
Seed the HiBiT-BRD4 cells in a 96-well or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Lysis and Detection (Lytic Assay):
-
Add the Nano-Glo® HiBiT Lytic Reagent to the wells.
-
Incubate for a short period to lyse the cells and allow the LgBiT protein in the reagent to bind to the HiBiT tag on BRD4, reconstituting the luciferase.
-
Measure the luminescence, which is proportional to the amount of HiBiT-BRD4.
-
-
Real-Time Detection (Live-Cell Assay):
-
Add the Nano-Glo® Live Cell Reagent to the wells.
-
Measure luminescence at multiple time points to monitor the kinetics of BRD4 degradation.
-
-
Data Analysis:
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing evidence of ternary complex formation.[5][24][25]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-BRD4 and HaloTag®-E3 ligase (e.g., CRBN or VHL)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
(R)-I-BET762-based PROTAC
-
Luminometer with appropriate filters
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 and HaloTag®-E3 ligase expression vectors.
-
-
Cell Seeding and Labeling:
-
Seed the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-E3 ligase.
-
-
PROTAC Treatment and Signal Detection:
-
Add a serial dilution of the PROTAC to the cells.
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET™ ratio in a PROTAC-dependent manner indicates the formation of the BRD4-PROTAC-E3 ligase ternary complex.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of BRD4 degradation on cell proliferation and viability.[5][10][25][26][27]
Materials:
-
Cancer cell line of interest
-
(R)-I-BET762-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance and normalize the values to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration to determine the IC50 (or GI50) value.
-
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs targeting BET proteins for degradation. This in-depth technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize this warhead in their drug discovery and chemical biology research. The ability to induce the degradation of BET proteins opens up new avenues for therapeutic intervention in a range of diseases, and the methodologies outlined herein will facilitate the design and characterization of the next generation of targeted protein degraders.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selvita.com [selvita.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Down-regulation of NF-κB Transcriptional Activity in HIV-associated Kidney Disease by BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Target Degradation [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. promega.com [promega.com]
An In-Depth Technical Guide to the Discovery and Synthesis of (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
I-BET762, also known as Molibresib and GSK525762, is a potent, cell-permeable inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It belongs to a class of benzodiazepine-based compounds that function by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin.[1] This disruption of protein-histone interactions leads to the modulation of transcriptional programs, particularly those governed by key oncogenes such as MYC, and inflammatory response genes, making BET inhibitors a promising class of therapeutics for oncology and inflammatory diseases.[2][3] The clinically investigated compound, I-BET762, is the (S)-enantiomer of an acetamide (B32628) derivative. This guide, however, will focus on the discovery and synthesis of the closely related, yet distinct, (R)-I-BET762 carboxylic acid . While direct literature on this specific (R)-carboxylic acid derivative is scarce, this document will provide a comprehensive overview based on the established discovery and synthetic routes for I-BET762, coupled with known metabolic pathways and synthetic strategies for analogous compounds.
Discovery of the I-BET762 Scaffold
The discovery of the I-BET762 chemical scaffold originated from a phenotypic screening campaign aimed at identifying small molecules that upregulate the expression of apolipoprotein A-1 (ApoA1), a key component of high-density lipoprotein (HDL).[4] The screening utilized a stable human hepatoma cell line (HepG2) engineered with a luciferase reporter gene under the control of the ApoA1 promoter.[4] This cell-based assay identified a benzodiazepine (B76468) hit compound that, through a subsequent lead optimization program, led to the development of I-BET762.[2]
Key Experimental Protocol: ApoA1 Luciferase Reporter Assay in HepG2 Cells
This assay is fundamental to understanding the initial discovery of the I-BET762 scaffold.
Objective: To identify compounds that increase the transcriptional activity of the ApoA1 promoter.
Materials:
-
HepG2 cells stably transfected with an ApoA1 promoter-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Luciferase Assay System (e.g., Promega Luciferase Assay System).
-
Luminometer.
-
96-well white, clear-bottom cell culture plates.
Procedure:
-
Cell Seeding: Seed the stably transfected HepG2 cells in 96-well plates at a density of approximately 4 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity.
-
-
Data Analysis: Normalize the luciferase activity of compound-treated cells to that of the vehicle-treated cells to determine the fold induction of ApoA1 promoter activity.
Synthesis of this compound
While a direct synthetic route for this compound is not explicitly detailed in the public domain, a plausible synthesis can be constructed based on the known stereoselective synthesis of the triazolo-benzodiazepine core and subsequent functional group manipulation. The synthesis of the (S)-acetamide (I-BET762) has been described, and methods for stereoselective synthesis of related benzodiazepine structures provide a strong foundation.[5]
It is hypothesized that the this compound could be a metabolite of the corresponding (R)-acetamide or (R)-ester precursor, formed via enzymatic hydrolysis in vivo.[6][7] Alternatively, it can be synthesized directly. The following represents a proposed synthetic workflow.
Proposed Stereoselective Synthesis
The key challenge in the synthesis is the stereoselective introduction of the acetic acid moiety at the C4 position of the benzodiazepine ring. A modern approach involves the diastereoselective alkylation of an aspartic acid derivative.[1]
Workflow for the Synthesis of the Triazolo-Benzodiazepine Core:
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Steps (Hypothetical Protocol):
-
Formation of the Triazolo-Benzodiazepine Core: A multi-step synthesis starting from 2-amino-5-methoxybenzoic acid and an (R)-aspartic acid derivative would be employed to construct the chiral triazolo-benzodiazepine core, similar to established methods for related compounds.[5]
-
Alkylation: The nitrogen at position 4 of the benzodiazepine core would be alkylated with a suitable electrophile, such as methyl bromoacetate, to introduce the acetic acid methyl ester group. This reaction would need to be optimized to ensure retention of the stereochemistry at C4.
-
Hydrolysis: The final step would involve the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under basic conditions (e.g., using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water) or acidic conditions, depending on the stability of the rest of the molecule.
Biological Activity and Mechanism of Action
I-BET762 and its analogues exert their biological effects by inhibiting the function of BET proteins (BRD2, BRD3, and BRD4).[1] These proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine (B10760008) residues on histone tails through their bromodomains.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers.
Signaling Pathways Modulated by I-BET762
By displacing BET proteins from chromatin, I-BET762 disrupts the expression of a multitude of genes involved in cell proliferation, survival, and inflammation. The primary signaling pathways affected include:
-
MYC Pathway: I-BET762 potently downregulates the transcription of the MYC oncogene, a master regulator of cell growth and proliferation.[2] This is a key mechanism of its anti-cancer activity.
-
NF-κB Pathway: BET proteins are involved in the transcriptional activation of NF-κB target genes, which are critical for the inflammatory response. I-BET762 can suppress the expression of pro-inflammatory cytokines and chemokines by inhibiting this pathway.
-
PI3K/AKT Pathway: There is evidence of crosstalk between BET proteins and the PI3K/AKT signaling pathway. BET inhibitors can modulate the expression of components of this pathway, suggesting a potential for combination therapies.
References
- 1. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01165G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stereoselective synthesis of allele-specific BET inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
An In-depth Technical Guide to PROTAC Technology Using BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] This approach utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2]
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[3] They recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to gene promoters and enhancers.[3] Dysregulation of BET protein activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them attractive therapeutic targets. Small-molecule inhibitors of BET proteins, such as JQ1, have shown promise but can be limited by factors like high dosage requirements and the development of resistance.[3]
BET-targeting PROTACs offer a powerful alternative by inducing the degradation of BET proteins, leading to a more profound and sustained downstream effect. These PROTACs typically incorporate a BET inhibitor, like JQ1 or its derivatives, as the warhead for engaging BET proteins, and a ligand for an E3 ligase, commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), to hijack the degradation machinery.[4][5] This guide provides a comprehensive technical overview of PROTAC technology with a focus on BET inhibitors, including quantitative data on prominent BET PROTACs, detailed experimental protocols for their characterization, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of BET-Targeting PROTACs
The efficacy and potency of PROTACs are characterized by several key quantitative metrics. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) indicates the highest percentage of protein degradation achievable. The half-maximal inhibitory concentration (IC50) is used to assess the impact on cell viability. Binding affinities (Kd) quantify the strength of the interaction between the PROTAC and its target protein or the E3 ligase.
Table 1: Degradation Potency and Cellular Viability of BET PROTACs
| PROTAC | Target Protein(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference(s) |
| ARV-825 | BRD4 | Cereblon | CA46 (Burkitt's Lymphoma) | < 1 | > 90 | - | [4][6] |
| MOLM-13 (AML) | - | - | 18.2 | [6] | |||
| MV4-11 (AML) | - | - | 1.05 | [6] | |||
| RS4;11 (ALL) | - | - | 3.3 | [6] | |||
| SK-N-SH (Neuroblastoma) | - | - | 146.9 | [7] | |||
| SH-SY5Y (Neuroblastoma) | - | - | 53.71 | [7] | |||
| IMR-32 (Neuroblastoma) | - | - | 7.024 | [7] | |||
| SK-N-BE(2) (Neuroblastoma) | - | - | 232.8 | [7] | |||
| HGC27 (Gastric Cancer) | - | - | ~10-30 | [8] | |||
| MGC803 (Gastric Cancer) | - | - | ~10-30 | [8] | |||
| MZ1 | BRD4 (preferential) | VHL | HeLa | 2-20 | > 90 | - | [5] |
| dBET6 | BET Bromodomains | Cereblon | HEK293T | 6 | 97 | ~10 | [9] |
| BETd-260 | BRD2, BRD3, BRD4 | Cereblon | MNNG/HOS (Osteosarcoma) | ~3 | > 90 | - | [10] |
| Saos-2 (Osteosarcoma) | ~3 | > 90 | - | [10] |
Table 2: Binding Affinities of BET PROTACs
| PROTAC | Protein | Binding Domain | Binding Affinity (Kd) (nM) | Method | Reference(s) |
| ARV-825 | BRD4 | BD1 | 90 | - | [6] |
| BRD4 | BD2 | 28 | - | [6] | |
| MZ1 | BRD4 | BD2 | 15 | ITC | [5] |
| VCB Complex | - | 66 | ITC | [5] | |
| BRD4(BD2)::MZ1 Complex | VCB | 3.7 (Ternary) | ITC | [5] | |
| dBET6 | BRD4 | BD1 | 46 | FP | [9] |
Experimental Protocols
The characterization of BET-targeting PROTACs involves a series of in vitro and cell-based assays to evaluate their ability to induce the degradation of BET proteins and to elucidate their mechanism of action.
Western Blotting for BET Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][11]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the BET PROTAC (e.g., 0.1 nM to 1 µM) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[12]
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay monitors the PROTAC-induced proximity between a BET protein and an E3 ligase.[13][14][15]
Methodology:
-
Cell Preparation and Transfection:
-
Use a cell line such as HEK293T.
-
Co-transfect the cells with plasmids encoding the BET protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point.
-
-
Cell Plating and Ligand Labeling:
-
Plate the transfected cells in a white, solid-bottom 96-well or 384-well assay plate.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor) to the cells and incubate.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the BET PROTAC.
-
To distinguish ternary complex formation from protein degradation, cells can be pre-treated with a proteasome inhibitor like MG132.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Reagent (substrate) to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target BET protein.[16][17][18]
Methodology:
-
Reaction Setup:
-
In a suitable assay plate, combine the purified recombinant BET protein (e.g., GST-tagged BRD3 or BRD4), the E3 ligase complex (e.g., Cereblon/DDB1/CUL4A/Rbx1), E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and biotinylated ubiquitin in an assay buffer.
-
Add the BET PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Initiation of Ubiquitination:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Ubiquitination (AlphaLISA® format):
-
Stop the reaction and add AlphaLISA® acceptor beads (e.g., GSH-coated for GST-tagged BET protein) and streptavidin-coated donor beads (to detect biotinylated ubiquitin).
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of ubiquitinated BET protein.
-
-
Data Analysis:
-
Plot the AlphaLISA® signal against the PROTAC concentration to determine the potency of the PROTAC in inducing ubiquitination.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in BET-targeting PROTAC technology.
Caption: Mechanism of action of a BET-targeting PROTAC.
Caption: Simplified BET protein signaling pathway and points of intervention.
Caption: Experimental workflow for Western blot analysis of protein degradation.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. amsbio.com [amsbio.com]
Preliminary Studies on (R)-I-BET762 Carboxylic Acid in Cancer Cells: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preliminary research on (R)-I-BET762 carboxylic acid and its parent compound, I-BET762 (also known as Molibresib or GSK525762A), in the context of cancer cell biology. I-BET762 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BET protein activity is a hallmark of various cancers, making them a compelling therapeutic target. This document details the mechanism of action of I-BET762, its effects on key oncogenic signaling pathways, and provides a compilation of its activity in various cancer cell lines. Furthermore, this guide offers detailed protocols for key experimental assays relevant to the study of I-BET762 and its derivatives.
Introduction to I-BET762 and this compound
I-BET762 is a small molecule inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] By binding to the acetyl-lysine recognition pockets of these bromodomains, I-BET762 displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery to the promoters and enhancers of target genes.[3] This leads to the downregulation of key oncogenes, most notably MYC, and subsequent inhibition of cancer cell proliferation and survival.[4][5]
This compound is the R-enantiomer of a carboxylic acid derivative of I-BET762. This derivative has been utilized as a "warhead" ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of BET proteins. While its primary use is in the construction of these larger PROTAC molecules, this compound itself retains inhibitory activity against BRD4, albeit with a lower potency (pIC50 of 5.1) compared to its parent compound.
I-BET762 is orally bioavailable and undergoes metabolism in humans to produce two major active metabolites, M5 and M13, which exhibit similar potency to the parent compound against cancer cell lines.[3]
Mechanism of Action: Targeting the BET-MYC Axis and Key Signaling Pathways
The primary anti-cancer mechanism of I-BET762 is the disruption of the BET protein-mediated transcription of key oncogenes. A central target of this inhibition is the MYC proto-oncogene, which is a master regulator of cell proliferation, growth, and metabolism, and is frequently overexpressed in a wide range of human cancers.[4][5] BET proteins, particularly BRD4, are known to associate with the super-enhancers that drive high-level transcription of MYC.[1] By displacing BRD4 from these regulatory regions, I-BET762 effectively shuts down MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3]
In addition to its profound effect on MYC, I-BET762 has been shown to modulate other critical signaling pathways implicated in cancer progression, including the STAT3 and ERK pathways.[4]
-
c-Myc Signaling Pathway: I-BET762 directly inhibits the transcription of the MYC gene by preventing the binding of BRD4 to its enhancer and promoter regions. This leads to a rapid decrease in both c-Myc mRNA and protein levels.[3][6] The subsequent downregulation of c-Myc target genes results in G1 cell cycle arrest and the induction of apoptosis.[7]
-
STAT3 Signaling Pathway: I-BET762 has been observed to decrease the phosphorylation of STAT3 (pSTAT3).[4] Activated STAT3 is a transcription factor that promotes cell survival and proliferation. The inhibition of STAT3 phosphorylation by I-BET762 likely occurs through an indirect mechanism, potentially by altering the expression of upstream kinases or phosphatases that regulate STAT3 activity.[8]
-
ERK Signaling Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer. Preliminary studies indicate that I-BET762 can lead to a reduction in the phosphorylation of ERK (pERK).[4] The interplay between BET inhibition and the ERK pathway is complex, with some studies suggesting that the MAPK pathway can confer intrinsic resistance to BET inhibitors, and that combined inhibition may be a synergistic therapeutic strategy.[9]
Quantitative Data: In Vitro Efficacy of I-BET762
The following table summarizes the half-maximal inhibitory concentration (IC50) values of I-BET762 in various cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.46 ± 0.4 | [4] |
| Aspc-1 | Pancreatic Cancer | 0.231 | [2] |
| CAPAN-1 | Pancreatic Cancer | 0.990 | [2] |
| PANC-1 | Pancreatic Cancer | 2.550 | [2] |
| LNCaP | Prostate Cancer | 0.025 - 0.150 | [6] |
| VCaP | Prostate Cancer | 0.025 - 0.150 | [6] |
| NCI-H660 | Prostate Cancer | > 1 | [6] |
| PC3 | Prostate Cancer | > 1 | [6] |
| NMC Cell Lines | NUT Midline Carcinoma | 0.050 | [10][11] |
| Various Solid Tumors | Multiple | 0.050 - 1.698 | [10][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound and I-BET762 in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of the compound.[12][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or I-BET762
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is designed to detect changes in the protein expression of key targets such as c-Myc, pSTAT3, and pERK following treatment with the test compound.[6]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[17][18]
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compound.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by I-BET762 and a typical experimental workflow for its evaluation.
Caption: Mechanism of I-BET762 in downregulating c-Myc expression.
Caption: Overview of signaling pathways modulated by I-BET762.
Caption: A typical workflow for evaluating I-BET762 in cancer cells.
Conclusion
Preliminary studies on I-BET762 have demonstrated its potential as an anti-cancer agent through its potent inhibition of BET bromodomains. Its ability to downregulate the master oncogene MYC and modulate other key signaling pathways like STAT3 and ERK provides a strong rationale for its continued investigation. The carboxylic acid derivative, while less potent, serves as a valuable tool for the development of next-generation BET-targeting therapeutics such as PROTACs. The experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of I-BET762 and its analogs in oncology. Future studies should focus on elucidating the precise mechanisms of resistance and exploring rational combination therapies to enhance the efficacy of BET inhibitors in a clinical setting.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains [ouci.dntb.gov.ua]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAPK pathway regulates intrinsic resistance to BET inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-I-BET762 Carboxylic Acid for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are attractive targets for therapeutic intervention in cancer and inflammatory diseases.[2] I-BET762 (GSK525762A) is a potent inhibitor of BET bromodomains.[2] The functionalization of I-BET762 to incorporate a linker attachment point is a critical step in the development of BET-targeting PROTACs. (R)-I-BET762 carboxylic acid serves as a key intermediate, or "warhead," for this purpose, allowing for the covalent attachment of a linker through standard amide bond formation.[3][4]
These application notes provide a detailed protocol for the synthesis of this compound, intended for use in the development of novel PROTAC degraders.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the construction of the core triazolobenzodiazepine scaffold, followed by the stereoselective introduction of the acetic acid side chain. The general synthetic strategy is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Triazolobenzodiazepine Core
This protocol describes the formation of the central heterocyclic system of I-BET762.
Materials:
-
2-amino-5-methoxybenzophenone
-
Amino acid ester hydrochloride (e.g., glycine (B1666218) methyl ester hydrochloride)
-
Thionyl chloride
-
Triethyl orthoacetate
-
Solvents: Dichloromethane (DCM), Toluene, Ethanol (B145695), Acetic acid
-
Base: Triethylamine (B128534) (TEA)
Procedure:
-
Amide Formation: To a solution of 2-amino-5-methoxybenzophenone in DCM, add triethylamine followed by the amino acid ester hydrochloride. Cool the reaction to 0 °C and add a solution of thionyl chloride in DCM dropwise. Stir the reaction at room temperature overnight.
-
Thione Formation: The resulting amide is dissolved in toluene, and Lawesson's reagent is added. The mixture is refluxed for 4-6 hours.
-
Hydrazine Addition: The thione is dissolved in ethanol, and hydrazine hydrate is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours.
-
Triazole Formation: To the crude hydrazine intermediate, add triethyl orthoacetate and a catalytic amount of acetic acid. Reflux the mixture for 8-12 hours.
-
Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the triazolobenzodiazepine core.
Protocol 2: Stereoselective Synthesis of this compound
This protocol details the introduction of the acetic acid moiety at the C4 position with the desired (R) stereochemistry. This can be achieved through stereoselective alkylation using a chiral auxiliary, followed by hydrolysis.
Materials:
-
Triazolobenzodiazepine core from Protocol 1
-
Chiral auxiliary (e.g., a derivative of (S)-proline)
-
Strong base (e.g., Lithium diisopropylamide - LDA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Solvents: Tetrahydrofuran (THF), Diethyl ether
Procedure:
-
Attachment of Chiral Auxiliary: React the triazolobenzodiazepine core with a suitable chiral auxiliary to form a chiral intermediate.
-
Deprotonation and Alkylation: Dissolve the chiral intermediate in dry THF and cool to -78 °C. Add LDA dropwise and stir for 1 hour. Add a solution of bromoacetonitrile in THF and allow the reaction to slowly warm to room temperature overnight.
-
Removal of Chiral Auxiliary: Cleave the chiral auxiliary under acidic conditions to yield the enantioenriched acetonitrile (B52724) intermediate.
-
Nitrile Hydrolysis: The acetonitrile intermediate is then subjected to hydrolysis. Reflux the compound with a solution of sodium hydroxide in a mixture of ethanol and water for 4-6 hours.
-
Acidification and Purification: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid. The crude product is then filtered, washed with cold water, and can be further purified by recrystallization or preparative HPLC to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (HPLC) (%) | Analytical Data |
| Protocol 1 | Triazolobenzodiazepine Core | C₁₈H₁₅ClN₄O | 338.80 | 60-70 | >95 | ¹H NMR, ¹³C NMR, MS |
| Protocol 2, Step 3 | (R)-I-BET762 Acetonitrile | C₂₀H₁₆ClN₅O | 377.83 | 50-60 (after resolution) | >98 | ¹H NMR, MS, Chiral HPLC |
| Protocol 2, Step 5 | This compound | C₂₀H₁₇ClN₄O₃ | 396.83 | 85-95 (hydrolysis) | >99 | ¹H NMR, ¹³C NMR, MS, HPLC |
Application in PROTAC Synthesis
This compound is a versatile building block for the synthesis of BET-targeting PROTACs. The carboxylic acid moiety provides a convenient handle for conjugation to a linker connected to an E3 ligase ligand.
Caption: PROTAC synthesis using this compound.
Protocol 3: Amide Coupling for PROTAC Synthesis
Materials:
-
This compound
-
Amine-functionalized linker-E3 ligase ligand conjugate
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, TEA)
-
Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in DMF.
-
Add the coupling agent (e.g., HATU) and the base (e.g., DIPEA) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized linker-E3 ligase ligand conjugate to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
The crude PROTAC is purified by preparative HPLC to yield the final product.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound, a crucial component for the development of potent and selective BET-degrading PROTACs. The provided data and workflows are intended to support researchers in the fields of medicinal chemistry and drug discovery in their efforts to design and synthesize novel therapeutics.
References
- 1. Novel synthesis of the pharmacologically important 1-substituted-6-phenyl-4H-s-triazolo[4,3-a][1,4]benzodiazepines | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetamide [myskinrecipes.com]
- 4. Stereoselective Synthesis of Benzo[e][1,4]oxazino[4,3-a][1,4]diazepine-6,12-diones with Two Diversity Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility and Handling of (R)-I-BET762 Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed information on the solubility of (R)-I-BET762 carboxylic acid in Dimethyl Sulfoxide (DMSO) and outlines protocols for its handling, stock solution preparation, and kinetic solubility assessment.
Introduction
This compound is the (R)-enantiomer of I-BET762 carboxylic acid. The parent compound, I-BET762 (Molibresib, GSK525762A), is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4). These proteins are epigenetic regulators that play a crucial role in the transcriptional regulation of key oncogenes like MYC.[1] Consequently, BET inhibitors are under investigation as therapeutic agents in various cancers.
I-BET762 carboxylic acid itself serves as a crucial warhead ligand for developing Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins.[2][][4] Accurate solubility data is fundamental for researchers in designing experiments, ensuring compound integrity, and achieving reproducible results in biological assays. This note provides quantitative solubility data for the (R)-enantiomer in DMSO and standardized protocols for its use.
Solubility Data
The solubility of a compound is a critical physical property for its use in in vitro and in vivo studies. The data below for this compound has been compiled from supplier technical data sheets. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, anhydrous grade of DMSO is highly recommended.[2][4]
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions & Notes |
| DMSO | 100 | 252.00 | Requires sonication for complete dissolution. Use of fresh, anhydrous DMSO is recommended.[2][4] |
Note: Data for the stereoisomer "I-BET762 carboxylic acid" from another supplier suggests a lower solubility of 7.14 mg/mL in DMSO with sonication.[] Researchers should consider this variability and may need to perform their own solubility assessments.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 396.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile, empty microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM solution, weigh 39.68 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the compound. For 39.68 mg, add 1 mL of DMSO.
-
Dissolution: a. Tightly cap the tube and vortex vigorously for 1-2 minutes. b. Place the tube in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear and all solid has dissolved. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. b. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2]
Protocol for Kinetic Solubility Determination (DMSO-based Method)
This protocol provides a general method to quickly assess the kinetic solubility of a compound in an aqueous buffer, starting from a DMSO stock solution. This method is adapted from standard practices in early drug discovery.[5][6]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipettor
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry
Procedure:
-
Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of the 96-well plate.
-
Compound Addition: Using a multichannel pipettor, add 2 µL of the 10 mM DMSO stock solution to the first well of each replicate series. This creates a 1:100 dilution, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Serial Dilution (Optional): If determining a solubility curve, perform serial dilutions across the plate.
-
Incubation: Cover the plate and shake for 1.5 to 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader. Wells containing precipitated compound will appear turbid and yield a higher absorbance reading.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance reading is not significantly different from the buffer/DMSO control wells (wells containing only PBS and 1% DMSO).
Visualization of Pathways and Workflows
I-BET762 Mechanism of Action
I-BET762 acts by competitively binding to the bromodomains of BET proteins (specifically BRD4), preventing their interaction with acetylated lysine (B10760008) residues on histone tails. This disrupts the formation of transcriptional complexes required for the expression of key oncogenes.
References
- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Preparing Stock Solutions of (R)-I--BET762 Carboxylic Acid: An Application Note and Protocol
Introduction
(R)-I-BET762 carboxylic acid, also known as (R)-Molibresib carboxylic acid, is a key chemical probe and a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target Bromodomain and Extra-Terminal (BET) proteins.[1][2] Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results in cellular and biochemical assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.
Chemical Properties and Solubility
This compound is the R-enantiomer of I-BET762 carboxylic acid and functions as a BRD4 inhibitor.[2] Understanding its physical and chemical properties is crucial for proper handling and solution preparation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ |
| Molecular Weight | 396.83 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
The solubility of this compound is a critical factor in preparing homogenous stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this compound.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 7.14 mg/mL | Ultrasonic agitation may be required for complete dissolution.[] |
| DMSO | 100 mg/mL (252.00 mM) | Requires ultrasonic agitation. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[2] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for the preparation of this compound stock solution.
Protocol for Preparing a 10 mM Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Ultrasonic water bath
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the powder.
-
Weigh the Compound: Accurately weigh the desired amount of powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.97 mg of this compound (Molecular Weight = 396.83 g/mol ).
-
Solvent Addition: Add the calculated amount of anhydrous DMSO to the vial containing the powder. For a 10 mM stock solution, if you weighed 3.97 mg, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for short intervals until the solution is clear.[] Visual inspection against a light source can help confirm complete dissolution.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.[2][] Refer to the stability data below for appropriate storage durations.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solutions.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep in a desiccated environment. |
| Solid Powder | 4°C | Up to 2 years | For shorter-term storage. |
| In DMSO | -20°C | 1 month | |
| In DMSO | -80°C | 6 months to 2 years | Recommended for long-term storage.[1][2] |
Note: Always refer to the manufacturer's product data sheet for specific storage recommendations. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution must be further diluted in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Precipitation: this compound is poorly soluble in aqueous solutions. To minimize precipitation, it is advisable to first make intermediate dilutions of the DMSO stock in DMSO before the final dilution into the aqueous medium.
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.[4]
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.
Example Dilution for a 10 µM Working Solution:
-
Prepare a 1:10 intermediate dilution of the 10 mM stock solution in DMSO to get a 1 mM solution.
-
Add 1 µL of the 1 mM intermediate solution to 99 µL of the final aqueous buffer or cell culture medium. This results in a 1:100 dilution and a final concentration of 10 µM with a final DMSO concentration of 1%.
Adjust the dilution scheme as necessary to achieve the desired final compound concentration and an acceptable final DMSO concentration for your specific experimental system.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
By following these guidelines, researchers can ensure the accurate and reproducible preparation of this compound stock solutions for their studies.
References
Application Notes and Protocols for Determining the Aqueous Stability of (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is the R-enantiomer of a derivative of Molibresib (I-BET762, GSK525762), a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] As a BET inhibitor, it functions by competitively binding to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4, thereby disrupting their interaction with acetylated histones.[3] This disruption impedes the transcription of key oncogenes, most notably c-Myc, making BET inhibitors a promising class of therapeutics in oncology.[4][5] The carboxylic acid moiety is often incorporated as a handle for conjugation, for instance, in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6]
The stability of a drug candidate in aqueous solutions is a critical parameter that must be evaluated early in the drug development process. Aqueous stability influences pre-formulation strategies, storage conditions, and ultimately, the compound's in vivo bioavailability and efficacy. Factors such as pH and temperature can significantly impact the degradation rate of a compound, especially those with functional groups susceptible to hydrolysis, such as the benzodiazepine (B76468) core of I-BET762 or the carboxylic acid group itself.[7][8][9]
These application notes provide a comprehensive protocol for assessing the aqueous stability of this compound. The described methodology can be adapted for other small molecules to generate reliable and reproducible stability data.
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Currently, there is no publicly available stability data for this compound. Researchers should generate their own experimental data by following the provided protocols.
Signaling Pathway
BET inhibitors, such as I-BET762, function by displacing BET proteins from chromatin. BET proteins are "epigenetic readers" that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to drive the expression of target genes. Many of these genes, including the proto-oncogene c-Myc, are critical for cell proliferation and survival. By preventing this interaction, I-BET762 effectively suppresses the transcription of these key genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. tribioscience.com [tribioscience.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BET inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Designing PROTACs with (R)-I-BET762 Carboxylic Acid Warhead
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[][6] This catalytic mechanism offers significant advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable" and overcome resistance mechanisms.[][7]
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-MYC.[7][8] Their role in cancer has made them attractive therapeutic targets. (R)-I-BET762 (Molibresib) is a potent BET inhibitor that binds to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4.[8][9][10] Its carboxylic acid derivative, (R)-I-BET762 carboxylic acid, serves as an ideal warhead for PROTAC synthesis, providing a convenient attachment point for a linker without compromising binding to the target protein.[11][12]
These application notes provide a comprehensive guide to designing and evaluating BET-targeting PROTACs using the this compound warhead.
Design Considerations
The design of an effective PROTAC requires careful optimization of its three components: the warhead, the E3 ligase ligand, and the linker.
-
Warhead Selection: this compound is a validated ligand for BET bromodomains.[11][12] Its carboxylic acid functional group provides a stable and synthetically accessible point for linker attachment.
-
E3 Ligase Ligand: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6][13] Ligands such as pomalidomide (B1683931) or thalidomide (B1683933) derivatives recruit CRBN, while VHL is recruited by ligands developed from the HIF-1α peptide.[14][15][16] The choice of E3 ligase can significantly impact the degradation efficiency and selectivity profile of the PROTAC.[]
-
Linker Composition and Length: The linker is a critical determinant of PROTAC efficacy. Its length, composition (e.g., PEG, alkyl), and attachment points influence the stability and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.[17][18] Empirical screening of a library of linkers is often necessary to identify the optimal configuration.[19]
Caption: General mechanism of action for a PROTAC.
Quantitative Data Summary
Effective PROTAC design relies on quantitative data to guide optimization. The tables below summarize key binding and degradation metrics for the I-BET762 warhead and representative BET-targeting PROTACs found in the literature.
Table 1: Binding Affinity of I-BET762 Warhead Data for (R)-I-BET762 (Molibresib).
| Target | Assay Type | Metric | Value (nM) | Reference |
| BRD2 | Isothermal Titration Calorimetry (ITC) | Kd | 61.3 | [20] |
| BRD3 | Isothermal Titration Calorimetry (ITC) | Kd | 50.5 | [20] |
| BRD4 | Isothermal Titration Calorimetry (ITC) | Kd | 55.2 | [20] |
| BRD2/3/4 | FRET Analysis | IC50 | 32.5 - 42.5 | [8][20] |
| BRD4 | Cell-Free Assay | pIC50 | 5.1 (equivalent to ~7943 nM) | [11][12] |
Table 2: Representative Efficacy of BET-Targeting PROTACs Note: Data for various JQ1- and OTX015-based PROTACs are shown as representative examples, as specific data for I-BET762-based PROTACs can vary based on linker and E3 ligand.
| PROTAC Name | Warhead | E3 Ligand | Cell Line | Metric | Value | Reference |
| dBET1 | JQ1 | CRBN | various | - | Potent BRD4 degradation | [] |
| ARV-825 | OTX015 | CRBN | Burkitt's Lymphoma | DC50 | <1 nM | [21] |
| MZ1 | JQ1 | VHL | HeLa, 22Rv1 | DC50 (BRD4) | ~25 nM (HeLa) | [] |
| Compound 34 | JQ1 Analog | CRBN | MDA-MB-231 | DC50 (BRD4) | 60 nM | [1] |
| Compound 37 | JQ1 Analog | CRBN | MDA-MB-231 | DC50 (BRD4) | 62 nM | [1] |
| BETd-260 | HJB97 | CRBN | RS4;11 | DC50 (BRD4) | 0.03 nM (30 pM) | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Synthesis of a Representative PROTAC
This protocol describes the synthesis of a PROTAC by coupling this compound to an amine-terminated linker pre-conjugated to a CRBN ligand like pomalidomide.
Materials:
-
This compound
-
E3 Ligase Ligand-Linker-Amine building block (e.g., Pomalidomide-PEG3-Amine)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Reaction vials, magnetic stirrer
-
HPLC for purification
-
Mass Spectrometer and NMR for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the E3 Ligase Ligand-Linker-Amine building block (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following PROTAC treatment.[22]
Materials:
-
Cancer cell line (e.g., MDA-MB-231, MV-4-11)
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[22]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[22]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify band intensity using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[22]
Protocol 3: Cell Viability Assay
This assay measures the anti-proliferative effect of the PROTAC.[23]
Materials:
-
Cancer cell line
-
96-well clear-bottom plates
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubate for 72 hours (or other desired time point).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50/GI50 value.
Integrated Experimental Workflow
The development of a PROTAC involves a multi-step evaluation process to confirm its mechanism of action and characterize its cellular activity.
Caption: Comprehensive workflow for PROTAC evaluation.
BET Protein Signaling Pathway
BET proteins, particularly BRD4, are essential for gene transcription. They bind to acetylated lysines on histones, recruiting transcriptional machinery to promoter and enhancer regions of genes, including the oncogene c-MYC. A BET-targeting PROTAC induces the degradation of BRD4, preventing this recruitment and leading to the downregulation of target gene expression, which in turn inhibits cell proliferation and can induce apoptosis.[8][23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
- 13. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. ashpublications.org [ashpublications.org]
Application Notes: Western Blotting Analysis of (R)-I-BET762 Carboxylic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
I-BET762 (GSK525762A, Molibresib) is a potent and specific inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to activate gene expression.[3][4] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, I-BET762 displaces them from chromatin, leading to the downregulation of key oncogenes and inflammatory genes.[5]
A primary target of I-BET762 is the suppression of the MYC oncogene, which is a critical driver in many human cancers.[1][6] The (R)-I-BET762 carboxylic acid is the R-enantiomer of a derivative of I-BET762, often used as a warhead ligand for developing Proteolysis Targeting Chimeras (PROTACs) that target BET proteins for degradation.[7][8] The fundamental interaction with the BET bromodomain remains the same.
These application notes provide a detailed protocol for treating cells with this compound and subsequently analyzing protein expression changes via Western blotting, with a focus on key downstream targets.
Signaling Pathway and Mechanism of Action
I-BET762 functions by disrupting the interaction between BET proteins (most notably BRD4) and acetylated chromatin. This prevents the recruitment of the positive transcription elongation factor complex (P-TEFb) and RNA Polymerase II, which is essential for the transcription of target genes like MYC. The resulting decrease in c-Myc protein levels leads to cell cycle arrest and reduced proliferation.[1][5]
Caption: Mechanism of BET inhibition by this compound.
Quantitative Data Summary
I-BET762 has shown potent anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration for growth (gIC50) is a key metric for determining effective concentrations for subsequent molecular analyses like Western blotting.
| Cell Line Model | Cancer Type | gIC50 of I-BET762 | Reference |
| LNCaP | Prostate Cancer | 25 nM - 150 nM (range in sensitive lines) | [1] |
| VCaP | Prostate Cancer | 25 nM - 150 nM (range in sensitive lines) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 460 nM | [6][9] |
| AsPC-1 | Pancreatic Cancer | 231 nM | [10] |
| PANC-1 | Pancreatic Cancer | 2550 nM | [10] |
Experimental Workflow
The overall process involves treating cultured cancer cells with the inhibitor, preparing cell lysates, and then performing a Western blot to detect changes in the expression levels of target proteins.
Caption: Standard experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for treating adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or I-BET762)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
6-well or 10 cm tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate complete growth medium to ~80% confluency.
-
Trypsinize and count the cells. Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment (e.g., 0.5 x 10^6 cells per well).
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.[]
-
On the day of the experiment, thaw an aliquot and perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.25 µM, 0.5 µM, 1 µM).[1][6]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration sample.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the adhered cells.
-
Add the medium containing the different concentrations of I-BET762 or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). Treatment for 48-72 hours is common for observing changes in c-Myc protein levels.[3][6]
-
Protocol 2: Western Blotting
This protocol provides a comprehensive procedure for analyzing protein expression post-treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors[9][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels and running buffer (Tris/Glycine/SDS)
-
Protein transfer buffer and system (e.g., Trans-Blot Turbo)
-
Nitrocellulose or PVDF membranes[13]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Key Primary Antibodies for I-BET762 Studies:
| Target Protein | Expected Change | Function | Reference |
| c-Myc | Decrease | Transcription factor, key oncogene | [1][3][6] |
| BRD4 | No change | Target of I-BET762 | [4] |
| Cyclin D1 | Decrease | Cell cycle progression (G1/S) | [6][9] |
| p27 (CDKN1B) | Increase | Cell cycle inhibitor | [6][9] |
| p-STAT3 | Decrease | Signal transducer, oncogenic pathway | [6] |
| p-ERK 1/2 | Decrease | MAPK signaling, proliferation | [6] |
| Cleaved PARP | Increase | Apoptosis marker | [4] |
| β-Actin / GAPDH | No change | Loading control | [4] |
Procedure:
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same concentration with RIPA buffer.
-
Add Laemmli buffer to 20-40 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved. The gel percentage should be chosen based on the molecular weight of the target proteins.[15]
-
-
Protein Transfer:
-
Immunoblotting:
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with blocking buffer for 1 hour at room temperature on a shaker to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's datasheet) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities using image analysis software. Normalize the band intensity of the protein of interest to the corresponding loading control (e.g., β-Actin or GAPDH) for semi-quantitative analysis.[16]
-
References
- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. protocols.io [protocols.io]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. praxilabs.com [praxilabs.com]
Application Notes and Protocols for In Vivo Administration of (R)-I-BET762 Carboxylic Acid in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid, also known as Molibresib or GSK525762A, is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes and pro-inflammatory cytokines. I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and disrupting the transcription of target genes.[1] This mechanism underlies its therapeutic potential in oncology and inflammatory diseases.
Preclinical studies in various mouse models have demonstrated the anti-tumor and anti-inflammatory efficacy of I-BET762. Notably, it has shown activity in models of breast cancer, lung cancer, prostate cancer, and multiple myeloma, often through the downregulation of the critical oncogene MYC.[2][3] Furthermore, I-BET762 has been shown to modulate immune responses and protect against endotoxic shock and sepsis in mice.[1] These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols and quantitative data from preclinical studies.
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Cancer/Disease Type | Administration Route | Dosage | Key Findings |
| MMTV-PyMT | ER- Breast Cancer | In-diet | 60 mg/kg of diet | Significantly delayed tumor development. |
| Vinyl carbamate-induced | Lung Cancer | In-diet | 60 and 120 mg/kg of diet | Reduced the average number of visible lung tumors by up to 70%. |
| LuCaP 35CR Xenograft | Castration-Resistant Prostate Cancer | Not Specified | 8 mg/kg and 25 mg/kg | Reduced tumor growth by 27% and 57% respectively. |
| OPM-2 Xenograft | Multiple Myeloma | Oral | Up to 10 mg/kg daily or 30 mg/kg every other day | Significantly reduced plasma human light chain concentration. |
| Lipopolysaccharide-induced | Endotoxic Shock | Intravenous | 30 mg/kg | A single dose 1.5 hours after LPS injection provided protection. |
| Experimental Autoimmune Encephalomyelitis (EAE) | Neuroinflammation | Intravenous | 30 mg/kg | Inhibited the ability of Th1-differentiated T cells to induce neuroinflammation.[4] |
Pharmacokinetic Parameters of this compound
Specific quantitative pharmacokinetic data for this compound in mice (e.g., Cmax, Tmax, half-life, AUC) are not consistently available in the public domain. However, preclinical studies have described it as having "modest to good oral bioavailability in mice".[4] Human clinical trial data indicates rapid absorption and elimination, with a Tmax of approximately 2 hours and a half-life of 3-7 hours after oral administration.[5][6][7]
| Parameter | Value (in Mice) | Notes |
| Oral Bioavailability | Modest to good[4] | Specific percentage not reported. |
| Cmax | Not reported | |
| Tmax | Not reported | |
| Half-life (t½) | Not reported | |
| AUC | Not reported |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common formulation for the in vivo administration of I-BET762 is as follows:
-
Vehicle Composition:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
-
-
Preparation Protocol (for 1 mL):
-
Prepare a stock solution of this compound in DMSO (e.g., 85 mg/mL).
-
To 400 µL of PEG300, add 50 µL of the DMSO stock solution. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of distilled water (ddH₂O) to bring the total volume to 1 mL.
-
The final solution should be prepared fresh and used immediately for optimal results.
-
Protocol for Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound via oral gavage.
-
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.
-
Syringe (1 mL).
-
This compound formulation.
-
Animal scale.
-
Restraining device (optional).
-
-
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume based on its body weight and the desired mg/kg dose.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.
-
Restraint: Firmly restrain the mouse to keep its head and body in a straight line. This can be done manually or with a restraining device.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administration: Once the needle is correctly positioned, slowly inject the prepared formulation.
-
Withdrawal: After administration, gently and steadily withdraw the gavage needle.
-
Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress, such as difficulty breathing or fluid coming from the mouth or nose.
-
Protocol for Intravenous (Tail Vein) Injection in Mice
This protocol describes the administration of this compound via tail vein injection.
-
Materials:
-
27-30 gauge needle with a 1 mL syringe.
-
This compound formulation.
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
70% ethanol (B145695) or isopropanol (B130326) wipes.
-
-
Procedure:
-
Animal Preparation: Place the mouse in a restrainer. To aid in vasodilation and visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.
-
Vein Identification: The lateral tail veins are located on either side of the tail. Wipe the tail with a 70% alcohol wipe to clean the injection site and further enhance vein visibility.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Once the needle is in the vein, a small flash of blood may be visible in the hub of the needle. Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Withdrawal and Hemostasis: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of I-BET762 Action
Caption: Mechanism of action of I-BET762 in inhibiting gene transcription.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for an in vivo efficacy study of I-BET762.
References
- 1. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-I-BET762 Carboxylic Acid in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-I-BET762 carboxylic acid, also known as GSK525762 or molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. In the context of breast cancer research, I-BET762 has emerged as a promising therapeutic agent, demonstrating significant anti-proliferative and immunomodulatory effects. This document provides detailed application notes on the mechanism of action of I-BET762, its effects on key signaling pathways, and its role in modulating the tumor microenvironment. Furthermore, it offers comprehensive, step-by-step protocols for key in vitro and in vivo experiments to evaluate the efficacy of I-BET762 in breast cancer models.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel targeted therapies is crucial to improve patient outcomes. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters, including those of key oncogenes such as c-Myc. Dysregulation of BET protein activity is implicated in the pathogenesis of various cancers, including breast cancer, making them attractive therapeutic targets.
This compound is a competitive inhibitor that binds to the acetyl-lysine recognition pockets of BET bromodomains, effectively displacing them from chromatin. This leads to the suppression of target gene transcription, resulting in cell cycle arrest, induction of apoptosis, and a reduction in tumor growth. This document outlines the key applications and experimental protocols for investigating the therapeutic potential of I-BET762 in breast cancer research.
Mechanism of Action and Key Signaling Pathways
The primary mechanism of action of I-BET762 in breast cancer is the inhibition of BET proteins, which leads to the downregulation of the master oncogene c-Myc. This, in turn, affects several downstream signaling pathways crucial for cancer cell proliferation and survival.
Key Signaling Pathways Affected by I-BET762:
-
c-Myc Pathway: I-BET762 directly suppresses the transcription of c-Myc, a key driver of cell proliferation, growth, and metabolism in breast cancer.
-
pSTAT3 Pathway: I-BET762 has been shown to decrease the phosphorylation of STAT3 (pSTAT3), a critical signaling node involved in cell proliferation, survival, and inflammation.
-
pERK Pathway: The activity of I-BET762 can also lead to the downregulation of phosphorylated ERK (pERK), a key component of the MAPK/ERK pathway that regulates cell growth and division.
Below is a diagram illustrating the proposed signaling pathway of I-BET762 in breast cancer cells.
Caption: Signaling pathway of this compound in breast cancer.
Modulation of the Tumor Microenvironment
Beyond its direct effects on tumor cells, I-BET762 also modulates the tumor microenvironment, particularly by influencing immune cell populations. Studies have shown that I-BET762 can alter the immune landscape within different organs, suggesting a dual mechanism of action that targets both the cancer cells and their supportive environment. This immunomodulatory effect presents a compelling rationale for its use in combination with immunotherapies.
Below is a diagram illustrating the experimental workflow for assessing the impact of I-BET762 on the tumor microenvironment.
Caption: Workflow for analyzing the effect of I-BET762 on the tumor microenvironment.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in breast cancer models from preclinical studies.
Table 1: In Vitro Efficacy of I-BET762 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Assay | Endpoint | I-BET762 Concentration | Result | Reference |
| MDA-MB-231 | Triple-Negative | MTT Assay | IC50 | - | 0.46 ± 0.4 µM | |
| MDA-MB-231 | Triple-Negative | Western Blot | Protein Expression | 0.25 µM | Downregulation of c-Myc | |
| Primary PyMT tumor cells | ER- | Western Blot | Protein Expression | - | Decreased Cyclin D1, Decreased c-Myc, Increased p27 |
Table 2: In Vivo Efficacy of I-BET762 in a Breast Cancer Mouse Model
| Mouse Model | Treatment | Dosing | Outcome | Result | Reference |
| MMTV-PyMT | I-BET762 in diet | 60 mg/kg diet | Tumor Development | Significantly delayed development of initial tumor | |
| MMTV-PyMT | I-BET762 in diet | 60 mg/kg diet | Average Time to First Palpable Tumor | 16.3 ± 1.0 weeks (vs. 13.1 ± 0.8 weeks in control) | |
| MMTV-PyMT | I-BET762 in diet | 60 mg/kg diet | Protein Expression in Mammary Gland | Decreased pSTAT3 |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of I-BET762 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving I-BET762)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of I-BET762 in DMSO.
-
Perform serial dilutions of the I-BET762 stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest I-BET762 concentration).
-
Remove the medium from the wells and add 100 µL of the diluted I-BET762 or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the I-BET762 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins (c-Myc, pSTAT3, pERK) in breast cancer cells following treatment with I-BET762.
Materials:
-
Breast cancer cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of I-BET762 (e.g., 0.25 µM, 0.5 µM, 1 µM) or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of I-BET762 on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cells
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed breast cancer cells in 6-well plates and treat with I-BET762 or vehicle control as described for Western blotting.
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
-
Conclusion
This compound represents a promising therapeutic strategy for breast cancer by targeting the epigenetic regulation of key oncogenic pathways. Its ability to downregulate c-Myc, pSTAT3, and pERK, coupled with its immunomodulatory effects on the tumor microenvironment, provides a strong rationale for its continued investigation in preclinical and clinical settings. The protocols and data presented in this document serve as a valuable resource for researchers dedicated to advancing our understanding and treatment of breast cancer.
Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in Lung Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid is the active metabolite of the potent BET (Bromodomain and Extra-Terminal) family inhibitor, I-BET762 (also known as Molibresib or GSK525762). BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to acetylated lysine (B10760008) residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. In various cancers, including non-small cell lung cancer (NSCLC), the dysregulation of BET protein activity contributes to uncontrolled cell proliferation and survival. This compound, as a BRD4 inhibitor with a pIC50 of 5.1, offers a targeted approach to disrupt this oncogenic signaling.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical lung cancer research.
Mechanism of Action
This compound competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents the recruitment of transcriptional regulators, leading to the downregulation of key oncogenes and cell cycle proteins. In lung cancer models, I-BET762 has been shown to suppress the expression of c-Myc, a master transcription factor driving cell proliferation, and to inhibit the phosphorylation of STAT3 and ERK, crucial nodes in pro-survival signaling pathways.[2][3] This multi-pronged attack on oncogenic signaling results in cell cycle arrest and reduced tumor growth.[2]
Data Presentation
In Vitro Efficacy of BET Inhibitors in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| H23 | Lung Adenocarcinoma | I-BET762 | 0.3 ± 0.1 | [4] |
| H1975 | Lung Adenocarcinoma | I-BET762 | 3.0 ± 1.8 | [4] |
| A549 | Lung Adenocarcinoma | I-BET762 | Not explicitly stated, but shown to be effective | [2] |
| H2030 | Lung Adenocarcinoma | I-BET762 | > 20 (Resistant) | [4] |
In Vivo Efficacy of I-BET762 in a Vinyl Carbamate-Induced Lung Cancer Model (A/J Mice)
| Treatment Group | Dose (mg/kg in diet) | Average Tumor Number | Tumor Number Reduction (%) | Average Tumor Size (mm³) | Tumor Size Reduction (%) | Average Tumor Burden (mm³) | Tumor Burden Reduction (%) | Citation |
| Control | 0 | 3.84 ± 0.25 | - | 0.33 ± 0.03 | - | 1.26 ± 0.14 | - | [2] |
| I-BET762 | 60 | Not explicitly stated, but significant reduction observed | Not explicitly stated, but significant reduction observed | 0.12 ± 0.02 | 64% | 0.26 ± 0.06 | ~80% | [2] |
| I-BET762 | 120 | 0.86 ± 0.19 | 78% | 0.06 ± 0.01 | 83% | 0.05 ± 0.01 | 96% | [2] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., A549, H23, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of this compound on the expression of key signaling proteins in lung cancer cells.
Materials:
-
Lung cancer cells (e.g., A549)
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-phospho-STAT3, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
In Vivo Chemoprevention Study in a Vinyl Carbamate-Induced Lung Cancer Model
This protocol describes a model for evaluating the in vivo efficacy of this compound in preventing lung tumor development.
Materials:
-
Female A/J mice (6-8 weeks old)
-
Vinyl carbamate (B1207046)
-
This compound
-
AIN-93G diet (control and experimental)
-
Animal housing and handling equipment
-
Dissection tools
-
Formalin or other fixatives
Procedure:
-
Tumor Induction: Acclimatize the A/J mice for one week. Induce lung tumors by a single intraperitoneal injection of vinyl carbamate (e.g., 0.32 mg per mouse).[2]
-
Drug Administration: One week after tumor induction, randomize the mice into control and treatment groups. Provide the control group with a standard AIN-93G diet and the treatment groups with an AIN-93G diet containing this compound at desired concentrations (e.g., equivalent to 40, 60, or 120 mg/kg of I-BET762).[2]
-
Treatment Duration: Maintain the mice on their respective diets for a predetermined period (e.g., 16 weeks).[2] Monitor the animals regularly for any signs of toxicity.
-
Tumor Burden Assessment: At the end of the study, euthanize the mice and carefully dissect the lungs. Count the number of visible surface tumors. Inflate the lungs with a fixative (e.g., 10% formalin) for histological analysis.
-
Histopathological Analysis: Process the fixed lung tissue for histology. Section the lungs and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Quantify the tumor number, size, and overall tumor burden per lung lobe under a microscope.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-I-BET762 Carboxylic Acid in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-I-BET762 carboxylic acid, also known as GSK525762A or molibresib, is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene expression by binding to acetylated lysine (B10760008) residues on histones.[1][2] In various cancers, including prostate cancer, BET proteins are implicated in the transcriptional activation of key oncogenes, most notably MYC.[1][3][4] Preclinical studies have demonstrated that I-BET762 effectively downregulates MYC expression, leading to cell growth inhibition and tumor burden reduction in prostate cancer models, suggesting its potential as a therapeutic agent for advanced prostate cancer.[1][3][4]
These application notes provide a summary of the key findings and detailed protocols for the use of this compound in preclinical prostate cancer research.
Mechanism of Action
I-BET762 functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, thereby preventing their interaction with chromatin. This disrupts the transcriptional machinery and leads to the downregulation of BET target genes, including the potent oncogene MYC. The reduction in MYC levels is a primary driver of the anti-tumor effects observed with I-BET762 in prostate cancer.[1][3][4]
Data Presentation
In Vitro Growth Inhibition of Prostate Cancer Cell Lines
A panel of prostate cancer cell lines exhibited varying sensitivity to I-BET762 in a 6-day growth assay. A subset of cell lines was particularly sensitive, with growth IC50 (gIC50) values ranging from 25 nM to 150 nM.[3]
| Cell Line | gIC50 (nM) |
| LNCaP | ~25-50 |
| VCaP | ~50-100 |
| 22Rv1 | ~100-150 |
| PC-3 | >1000 |
| DU145 | >1000 |
Note: The gIC50 values are approximate and based on graphical data from the cited literature.[3]
In Vivo Tumor Growth Inhibition in Xenograft Models
I-BET762 demonstrated significant tumor growth inhibition (TGI) in patient-derived xenograft (PDX) models of prostate cancer, particularly in tumors with high MYC expression.[3]
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| LuCaP 35CR | 8 mg/kg I-BET762 | 27 | Not Significant |
| LuCaP 35CR | 25 mg/kg I-BET762 | 57 | p=0.006 |
| LuCaP 145.2 | I-BET762 | No Significant TGI | - |
Experimental Protocols
In Vitro Cell Growth Assay
This protocol is for determining the growth inhibitory effects of I-BET762 on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed prostate cancer cells in 384-well plates at a density optimized for 6 days of growth.
-
The following day, take a time-zero (T0) measurement using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Treat the remaining plates with a serial dilution of I-BET762 or DMSO vehicle control.
-
Incubate the plates for 6 days.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay.
-
Normalize the data to the T0 values and plot the results as a percentage of the T0 value versus the compound concentration.
-
Calculate the gIC50 values using a four-parameter logistic curve fit.
Western Blot Analysis for MYC Expression
This protocol is for assessing the effect of I-BET762 on MYC protein levels in prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat prostate cancer cells with a titration of I-BET762 or DMSO for the desired time (e.g., 3 days).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of I-BET762 in a patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Prostate cancer PDX tissue fragments or cell suspensions
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Implant prostate cancer PDX tissue fragments or cells subcutaneously into the flanks of immunocompromised mice.
-
Allow the tumors to reach a predetermined size (e.g., 150-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer I-BET762 or vehicle control to the respective groups at the desired dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by qPCR or western blot).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in gene expression (e.g., MYC, TMPRSS2-ERG) in response to I-BET762 treatment in xenograft tumors.[3][4]
Materials:
-
Excised tumor tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (e.g., for MYC, TMPRSS2-ERG, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from the tumor tissue using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Normalize the expression of the target genes to the expression of a housekeeping gene.
-
Calculate the relative gene expression changes in the I-BET762-treated tumors compared to the vehicle-treated tumors.[3]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low potency of (R)-I-BET762 carboxylic acid PROTACs
Welcome to the technical support center for (R)-I-BET762 carboxylic acid PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these BET-targeting PROTACs.
Troubleshooting Guide: Low Potency of this compound PROTACs
Low degradation efficiency is a common challenge in PROTAC development. This guide provides a structured approach to identifying and resolving potential issues with your this compound PROTACs.
Question: My this compound PROTAC shows weak or no degradation of BET proteins. What are the potential causes and how can I troubleshoot this?
Answer:
Low potency of your PROTAC can stem from several factors, from issues with the molecule itself to problems with the experimental setup. A systematic approach is crucial for identifying the root cause. The troubleshooting workflow below outlines the key steps to diagnose the issue.
Frequently Asked Questions (FAQs)
Q1: How does the linker connecting (R)-I-BET762 and the E3 ligase ligand affect PROTAC potency?
The linker is a critical determinant of PROTAC efficacy and is not just a passive spacer.[1] Its length, composition, and attachment points significantly influence the formation of a stable and productive ternary complex between the BET target protein and the E3 ligase.[1][2][3]
-
Linker Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, preventing the two proteins from coming together effectively.[3] Conversely, a linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[2] The optimal length is often determined empirically by synthesizing a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).[4][5]
-
Linker Composition: The chemical nature of the linker (e.g., PEG, alkyl chain, or more rigid structures like piperazine (B1678402) rings) affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[1][4]
-
Attachment Point: The exit vector, or the point where the linker is attached to the (R)-I-BET762 warhead and the E3 ligase ligand, can dramatically impact the geometry of the ternary complex and, consequently, its stability and degradation efficiency.[5]
| Linker Type | Common Lengths (atoms) | Key Characteristics |
| PEG | 8 - 20 | Flexible, improves solubility. |
| Alkyl Chain | 6 - 16 | Hydrophobic, can influence cell permeability. |
| Hybrid (e.g., Alkyl-Aromatic) | Variable | Provides more rigidity, can restrict conformational flexibility. |
Table 1: Comparison of common linker types in PROTAC design.
Q2: My PROTAC successfully forms a ternary complex, but I still don't see protein degradation. What could be the problem?
The formation of a ternary complex is a necessary but not sufficient condition for protein degradation.[6] Several downstream events must occur for successful degradation.
Potential Issues:
-
Inefficient Ubiquitination: Even within a stable complex, the geometry might not be optimal for the E3 ligase to transfer ubiquitin to accessible lysine residues on the BET protein's surface.[6]
-
Lack of Accessible Lysines: The target protein may lack lysine residues in a location that can be reached by the E2-ubiquitin conjugate when bound to the E3 ligase in the ternary complex.
-
Impaired Proteasome Function: The ubiquitin-proteasome system (UPS) itself might be compromised in your experimental system.
Troubleshooting Steps:
-
Perform an In-Vitro Ubiquitination Assay: This assay can confirm if your PROTAC can induce ubiquitination of the target protein in a controlled environment with purified E1, E2, E3 enzymes, and ubiquitin.[7][8]
-
Proteasome Inhibitor Control: Treat cells with your PROTAC in the presence of a proteasome inhibitor (e.g., MG132). An accumulation of poly-ubiquitinated target protein (detectable by Western blot) would indicate that the steps leading up to degradation are functional.[9]
-
Mutational Analysis: If the structure of the ternary complex is known or can be modeled, you can identify potential ubiquitination sites (lysine residues) and mutate them to see if degradation is abrogated.
Q3: How do I choose the right E3 ligase for my (R)-I-BET762 PROTAC?
The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[10][11] The choice between them can significantly impact the degradation profile, potency, and selectivity of the PROTAC.[12]
Key Considerations:
-
Endogenous Expression Levels: The chosen E3 ligase must be expressed at sufficient levels in the target cell line.[13] Low E3 ligase expression can be a rate-limiting step in ternary complex formation.[14] You can verify expression levels using Western Blot or proteomics.
-
Known Off-Target Effects: Different E3 ligases have different sets of natural substrates. Recruiting a particular E3 ligase might lead to the degradation of other proteins, causing off-target effects.[13]
-
Structural Compatibility: The relative orientation and protein-protein interactions between the BET protein and the E3 ligase play a crucial role in the stability of the ternary complex.[12] Sometimes, one E3 ligase will form a more stable, cooperative complex with the target protein than another.[6]
| E3 Ligase | Common Ligand | Characteristics |
| Cereblon (CRBN) | Pomalidomide, Lenalidomide | Widely expressed; ligands are derived from immunomodulatory drugs (IMiDs). |
| Von Hippel-Lindau (VHL) | VH032 derivative | Forms a well-characterized complex; ligands are peptide-mimetics. |
| Inhibitor of Apoptosis Proteins (IAP) | Bestatin derivatives | Can induce apoptosis in addition to degradation. |
| Mouse Double Minute 2 (MDM2) | Nutlin derivatives | Often used for targets involved in the p53 pathway. |
Table 2: Common E3 Ligases and their ligands for PROTAC development.
If potency is low, it is often beneficial to synthesize and test versions of the PROTAC that recruit different E3 ligases.[13]
Q4: My PROTAC has poor cellular permeability. How can I improve it?
Due to their high molecular weight and polarity, PROTACs often suffer from poor cell permeability, which is a major cause of low potency in cellular assays.[15][16]
Strategies to Improve Permeability:
-
Linker Modification: Reduce the number of hydrogen bond donors and acceptors or the topological polar surface area (TPSA) by modifying the linker composition.[3]
-
Warhead/Ligand Modification: While maintaining binding affinity, modify the warhead or E3 ligand to be more lipophilic.
-
Reversible Covalent Chemistry: Utilizing reversible covalent warheads has been shown to potentially enhance intracellular accumulation.[17][18]
-
Delivery Systems: For in-vitro experiments, advanced delivery strategies like nanoparticle formulation can be explored to bypass membrane permeability issues, although this is less common for typical screening.[16]
Assessment of Permeability:
-
Intracellular Concentration Measurement: Use LC-MS/MS to directly measure the concentration of your PROTAC inside the cells after incubation.[18] This provides a definitive answer to whether the compound is crossing the cell membrane.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This in-vitro assay can predict passive membrane permeability.
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[19]
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for your BET protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the BET protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of remaining protein relative to a vehicle-treated control. From this data, you can calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[20]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This proximity-based assay measures the formation of the ternary complex in live cells.[21]
-
Cell Line Preparation: Use a cell line that endogenously expresses the target protein (e.g., BRD4) tagged with a HiBiT peptide and overexpresses the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® ligand.
-
Assay Setup: Seed the cells in a white, 96-well assay plate. Add the HaloTag® fluorescent ligand and allow it to enter the cells and bind to the E3 ligase fusion protein.
-
PROTAC Addition: Add serial dilutions of your this compound PROTAC to the wells.
-
Luminescence Detection: Add the NanoBRET™ substrate. The HiBiT-tagged target and the fluorescently-labeled E3 ligase are brought into proximity by the PROTAC, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Data Analysis: Measure the BRET signal using a luminometer. A higher BRET ratio indicates more efficient ternary complex formation. Plot the BRET ratio against the PROTAC concentration to determine the EC₅₀ for complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing Linker Length for (R)-I-BET762 Carboxylic Acid-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker length of PROTACs based on the (R)-I-BET762 carboxylic acid warhead for BET protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the warhead (which binds to the target protein, in this case, a derivative of (R)-I-BET762) to the E3 ligase ligand. Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein (e.g., BRD4) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.[1][2]
Q2: How does linker length impact the efficacy of an (R)-I-BET762-based PROTAC?
Linker length is a crucial parameter that dictates the efficacy of a PROTAC.[3][4]
-
A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[5]
-
A linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[5]
Therefore, identifying the optimal linker length is essential for achieving maximal degradation of the target protein.[3][4]
Q3: What are common linker types used in PROTAC design?
The most common types of linkers are alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[2] The choice of linker composition can influence the PROTAC's physicochemical properties, such as solubility and cell permeability.[6] For this compound-based PROTACs, a variety of linkers can be explored, including those with varying lengths of PEG or alkyl units to systematically assess the structure-activity relationship (SAR).
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex. While linker optimization primarily focuses on maximizing degradation potency (DC50) and efficacy (Dmax), a well-designed linker can also influence the severity of the hook effect.
Q5: Are there any known challenges specific to I-BET762-based PROTACs?
Yes, structural studies have suggested that I-BET762-derived ligands may have a structural clash with certain E3 ligases like VHL. Specifically, the methoxy (B1213986) group on the fused phenyl ring of I-BET762 can clash with histidine 110 of VHL, potentially destabilizing the ternary complex and leading to lower degradation activity compared to other BET inhibitor-based PROTACs like those using (+)-JQ1.[7] This is a critical consideration during the troubleshooting process.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the optimization of your this compound-based PROTACs.
Problem 1: My (R)-I-BET762 PROTAC binds to the BET protein and the E3 ligase in binary assays, but I observe no target degradation.
-
Potential Cause 1: Suboptimal Linker Length.
-
Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths. For example, if you started with a PEG4 linker, synthesize versions with PEG2, PEG3, PEG5, and PEG6 linkers to identify the optimal length.
-
-
Potential Cause 2: Unfavorable Ternary Complex Geometry.
-
Troubleshooting Step: As noted with I-BET762, there might be steric clashes with the E3 ligase.[7] Consider switching to a different E3 ligase (e.g., from VHL to CRBN) to see if a more productive ternary complex can be formed. Also, altering the attachment point of the linker on the (R)-I-BET762 scaffold or the E3 ligase ligand can influence the geometry.[5]
-
-
Potential Cause 3: Poor Cell Permeability.
-
Troubleshooting Step: The addition of the carboxylic acid and the overall large size of the PROTAC can negatively impact cell permeability. Perform cell permeability assays. If permeability is low, consider modifying the linker to improve its physicochemical properties, for instance, by incorporating more rigid or cyclic elements, though this may impact ternary complex formation.[6][8]
-
Problem 2: I observe only weak to moderate degradation of the target protein.
-
Potential Cause 1: The Linker is Near-Optimal but Not Ideal.
-
Troubleshooting Step: Fine-tune the linker length. If a PEG4 linker showed some activity, it's worth exploring linkers with very similar lengths but different compositions (e.g., an alkyl chain of equivalent length) to see if this improves ternary complex stability and degradation.
-
-
Potential Cause 2: Instability of the PROTAC.
-
Troubleshooting Step: Assess the stability of your PROTAC in cell culture media and cell lysates. The linker can be a site of metabolic instability.[8] If the PROTAC is rapidly degrading, consider synthesizing analogs with more stable linker chemistries.
-
Problem 3: The degradation efficacy (Dmax) is high, but the potency (DC50) is low.
-
Potential Cause: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: This scenario suggests that while a productive ternary complex can form, it does so inefficiently at lower concentrations. Further optimization of the linker's length and rigidity might be necessary to improve the cooperativity of ternary complex formation. A more rigid linker can sometimes pre-organize the PROTAC into a conformation that is more favorable for binding.
-
Problem 4: I'm seeing significant off-target effects.
-
Potential Cause: Linker-Induced Neo-Substrates.
-
Troubleshooting Step: The linker can influence the conformation of the E3 ligase, leading to the ubiquitination and degradation of proteins other than the intended target.[9] Systematically altering the linker length and composition can help mitigate these off-target effects by changing the presentation of other cellular proteins to the E3 ligase.[9] Consider using a different E3 ligase if off-target effects persist.
-
Data Presentation
Effective optimization of linker length requires systematic evaluation and clear presentation of quantitative data. Below is a hypothetical example of how to structure your data for a series of (R)-I-BET762-based PROTACs targeting BRD4 for degradation via the CRBN E3 ligase.
Table 1: Effect of Linker Length on BRD4 Degradation by (R)-I-BET762-Linker-Pomalidomide PROTACs
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| R-IBET-P2-POM | PEG | 8 | >1000 | <10 |
| R-IBET-P3-POM | PEG | 11 | 250 | 65 |
| R-IBET-P4-POM | PEG | 14 | 50 | 92 |
| R-IBET-P5-POM | PEG | 17 | 150 | 85 |
| R-IBET-P6-POM | PEG | 20 | 500 | 70 |
Note: This data is illustrative and intended to demonstrate a typical trend where an optimal linker length results in the most potent and efficacious degradation.
Experimental Protocols
1. General Synthesis of an this compound-Based PROTAC with a PEG Linker
This protocol describes a general method for synthesizing a library of PROTACs with varying PEG linker lengths, coupling this compound to a pomalidomide-PEG-amine conjugate.
-
Step 1: Synthesis of Pomalidomide-PEG-Amine Linker.
-
Start with commercially available N-Boc-amino-PEGn-carboxylic acid linkers of varying lengths (n=2, 3, 4, 5, 6).
-
Couple the carboxylic acid end of the linker to the amino group of pomalidomide (B1683931) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in a solvent like DMF.
-
After the reaction is complete, deprotect the Boc group using an acid such as TFA in DCM to yield the pomalidomide-PEGn-amine linker. Purify by chromatography.
-
-
Step 2: Coupling of this compound to the Linker.
-
Activate the carboxylic acid of (R)-I-BET762 using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Add the pomalidomide-PEGn-amine linker synthesized in Step 1 to the activated this compound solution.
-
Allow the reaction to proceed at room temperature until completion (monitor by LC-MS).
-
Purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by HRMS and NMR.
-
2. Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment:
-
Plate your chosen cell line (e.g., a human cancer cell line expressing BET proteins like MV4-11) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of your (R)-I-BET762 PROTACs or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imager.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[9]
-
Normalize the target protein band intensity to the loading control band intensity for each sample.[9]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[9]
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to optimizing this compound-based PROTACs.
Caption: PROTAC-mediated degradation of BET proteins.
Caption: Troubleshooting workflow for inactive PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (R)-I-BET762 Carboxylic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (R)-I-BET762 carboxylic acid formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the R-enantiomer of a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4 with a pIC50 of 5.1.[1][2][] It is a derivative of the well-known BET inhibitor, I-BET762 (also known as Molibresib or GSK525762A).[4][5] Like many carboxylic acid-containing compounds, this compound exhibits poor aqueous solubility due to the presence of a largely nonpolar molecular structure, which can pose significant challenges for its formulation in aqueous-based assays and for in vivo studies.[6]
Q2: How does pH affect the solubility of this compound?
The solubility of carboxylic acids like this compound is highly dependent on the pH of the solution.[1][6] The carboxylic acid group (-COOH) is weakly acidic and can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.[1][6] By increasing the pH of the formulation (making it more alkaline), the equilibrium shifts towards the more soluble carboxylate form, thereby enhancing the overall solubility of the compound.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
For initial stock solutions, organic solvents are highly effective. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with a reported solubility of 7.14 mg/mL (with the aid of ultrasonication).[2][] When preparing stock solutions in DMSO, it is crucial to use anhydrous, high-purity DMSO to avoid moisture absorption, which can negatively impact solubility.[8]
Q4: Can co-solvents be used to improve the solubility of this compound in aqueous buffers?
Yes, co-solvents are a widely used strategy to enhance the solubility of poorly soluble compounds in aqueous media.[4] Water-miscible organic solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol (B145695) can be used in combination with water or buffers.[4] These co-solvents can increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system.[4][6]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer can cause the compound to "crash out" of the solution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically ≤ 0.1%, to minimize solvent-induced artifacts in biological assays.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help to redissolve fine precipitates. However, be cautious about the thermal stability of the compound.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Inconsistent dosing concentrations due to precipitation or adsorption of the compound to plasticware.
-
Troubleshooting Steps:
-
Visual Inspection: Before each experiment, visually inspect your prepared solutions for any signs of precipitation.
-
Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween 80 (e.g., 0.01% - 0.1% w/v), can help to maintain the compound in solution and prevent adsorption to surfaces.
-
Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment to ensure consistency.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 7.14 mg/mL | Ultrasonic assistance may be required.[2][] |
| I-BET762 (Molibresib) | DMSO | 84 mg/mL | Hygroscopic nature of DMSO can affect solubility.[8] |
| I-BET762 (Molibresib) | Ethanol | 42 mg/mL | - |
| I-BET762 (Molibresib) | Water | Insoluble | - |
Table 2: Common Co-solvents and Excipients for Improving Aqueous Solubility of Carboxylic Acids.
| Agent Type | Example | Recommended Starting Concentration | Key Considerations |
| Co-solvent | Polyethylene Glycol (PEG 300/400) | 10-40% (v/v) | Generally well-tolerated in vivo. |
| Co-solvent | Propylene Glycol (PG) | 10-30% (v/v) | Can cause hemolysis at high concentrations. |
| Co-solvent | Ethanol | 5-20% (v/v) | Potential for biological effects at higher concentrations.[6] |
| Surfactant | Tween 80 (Polysorbate 80) | 0.01-5% (v/v) | Can form micelles to encapsulate the drug. |
| Cyclodextrin | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 10-30% (w/v) | Forms inclusion complexes with the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, use a bath sonicator for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubilization by pH Adjustment
-
Suspension: Weigh the desired amount of this compound and suspend it in the desired aqueous buffer (e.g., PBS).
-
Titration: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the compound is fully dissolved.
-
pH Adjustment: Adjust the final pH of the solution to the desired value for your experiment using dilute HCl or NaOH.
Protocol 3: Formulation of I-BET762 Carboxylic Acid for In Vivo Studies
This protocol is adapted for I-BET762 carboxylic acid and can serve as a starting point for this compound, though optimization may be required.
-
Prepare a Concentrated Stock: Prepare a 50 mg/mL stock solution of the compound in DMSO.
-
Add Co-solvent: In a separate tube, add 400 µL of PEG300. To this, add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until the solution is clear.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Administration: Use the freshly prepared formulation for in vivo administration.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 6. benchchem.com [benchchem.com]
- 8. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: (R)-I-BET762 Carboxylic Acid in Cellular Assays
Welcome to the technical support center for (R)-I-BET762 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of this compound in cellular assays.
Introduction
This compound, also known as Molibresib carboxylic acid, is the carboxylic acid derivative of the potent BET bromodomain inhibitor I-BET762 (Molibresib, GSK525762A). It is a key chemical probe for studying the biological roles of BET proteins and serves as a warhead for developing Proteolysis Targeting Chimeras (PROTACs)[1][2]. While it shares the core mechanism of action with its parent compound, its distinct physicochemical properties can present unique challenges in cellular assays. This guide will address common issues related to its solubility, stability, cellular permeability, and observed potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By binding to the acetyl-lysine recognition pockets of these proteins, it prevents their interaction with acetylated histones on the chromatin. This disrupts the formation of transcriptional complexes, leading to the downregulation of key oncogenes such as MYC[3].
Q2: How does the potency of this compound compare to the parent compound, I-BET762?
A2: this compound is a BRD4 inhibitor with a reported pIC50 of 5.1[2]. However, in cellular assays, its potency can be significantly lower than the parent compound, I-BET762. For instance, in peripheral blood mononuclear cells (PBMCs), the pIC50 was observed to be less than 4[2]. This is often attributed to reduced cell permeability due to the negatively charged carboxylate group at physiological pH.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound[1].
Q4: What are the storage recommendations for stock solutions?
A4: Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes[1].
Troubleshooting Guide
Issue 1: Lower than Expected Potency in Cellular Assays
Possible Causes:
-
Poor Cell Permeability: The carboxylic acid group is typically ionized at physiological pH, making the molecule more polar and less able to passively diffuse across the cell membrane.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as multidrug resistance (MDR) transporters, which actively remove it from the cell.
-
Compound Degradation: The compound may not be stable in the cell culture medium for the duration of the experiment.
-
Incorrect Assay Conditions: The choice of cell line, seeding density, and incubation time can all influence the observed potency.
Solutions:
-
Optimize Compound Concentration: Test a wider range of concentrations to ensure an accurate IC50 determination.
-
Increase Incubation Time: A longer exposure to the compound may be necessary to observe a biological effect, but be mindful of potential compound degradation.
-
Use a Permeabilizing Agent (with caution): In mechanistic studies, a mild permeabilizing agent can be used to facilitate compound entry, though this is not suitable for all assay types.
-
Consider a Different Assay Readout: Assays that measure downstream effects of BET inhibition, such as MYC expression levels (via qPCR or Western blot), may be more sensitive than cell viability assays.
Issue 2: Inconsistent or Irreproducible Results
Possible Causes:
-
Compound Precipitation: The compound may precipitate out of the cell culture medium, especially at higher concentrations or after dilution from a DMSO stock.
-
Inconsistent Cell Health or Passage Number: Variations in cell health, density, or passage number can lead to variability in drug response.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug sensitivity.
-
Variability in Assay Procedure: Inconsistent incubation times, reagent addition, or plate reading can introduce errors.
Solutions:
-
Ensure Complete Dissolution: Visually inspect the media after adding the compound to ensure there is no precipitation. Prepare fresh dilutions for each experiment.
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range, and regularly test for mycoplasma contamination.
-
Follow a Strict Assay Protocol: Ensure consistent timing for all steps of the experiment.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO) and positive controls (e.g., the parent compound I-BET762) to monitor assay performance.
Issue 3: Unexpected Off-Target Effects
Possible Causes:
-
Interaction with Cellular Transporters: The carboxylic acid moiety may lead to interactions with transporters that are not observed with the parent compound.
-
Alteration of Intracellular pH: At high concentrations, the acidic nature of the compound could potentially have minor effects on intracellular pH.
-
Metabolic Liabilities: The compound could be metabolized into other active or inactive species.
Solutions:
-
Perform Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the compound is binding to BRD4 in cells.
-
Conduct Transcriptomic or Proteomic Analysis: These unbiased approaches can help identify pathways that are affected by the compound, revealing potential off-target effects.
-
Use a Structurally Unrelated BET Inhibitor: Comparing the cellular phenotype to that induced by a different class of BET inhibitor can help distinguish on-target from off-target effects.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [4] |
| Molecular Weight | 396.83 g/mol | [4] |
| pIC50 (BRD4) | 5.1 | [2] |
| pIC50 (PBMCs) | < 4 | [2] |
Table 2: Comparison of I-BET762 and I-BET762 Carboxylic Acid
| Feature | I-BET762 (Molibresib) | This compound |
| Primary Target | BET Bromodomains (BRD2, 3, 4) | BET Bromodomains (BRD2, 3, 4) |
| Cellular Potency | Generally higher | Generally lower |
| Cell Permeability | Good | Potentially poor |
| Primary Use | BET inhibitor probe, clinical candidate | PROTAC warhead, chemical probe |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Compound Treatment: Remove the overnight culture medium and add the compound dilutions to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay Readout:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of BET Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms facilitating the uptake of carboxyl-polythene glycol-functionalized gold nanoparticles into multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. I-BET762 carboxylic acid - MedChem Express [bioscience.co.uk]
Technical Support Center: Minimizing Off-Target Effects of (R)-I-BET762 Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-I-BET762 carboxylic acid. The focus is on understanding and minimizing potential off-target effects to ensure data integrity and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as (R)-Molibresib carboxylic acid, is the R-enantiomer of I-BET762 carboxylic acid. It functions as an inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, specifically targeting BRD4 with a pIC50 of 5.1.[1][2][3] It is often used as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2][3]
Q2: What are off-target effects and why are they a concern with BET inhibitors?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] For BET inhibitors, which target highly conserved bromodomain pockets, there is a risk of binding to other bromodomain-containing proteins outside the BET family, or even unrelated proteins.[5][6] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of translatable findings in clinical settings.[1]
Q3: How do the physicochemical properties of this compound potentially influence its off-target profile compared to its parent compound, I-BET762?
Q4: What are the initial steps to assess for potential off-target effects in my experiments?
Initial assessment should involve a combination of computational and experimental approaches:
-
In Silico Profiling : Utilize computational tools to predict potential off-target interactions based on the structure of this compound.[4][7][10]
-
Dose-Response Curves : Establish the minimum effective concentration that elicits the desired on-target phenotype and identify concentrations at which toxicity occurs. A narrow window between efficacy and toxicity can indicate off-target effects.[4]
-
Orthogonal Validation : Use a structurally unrelated BET inhibitor to confirm that the observed phenotype is consistent. If different inhibitors for the same target produce divergent results, off-target effects may be at play.[4]
-
Control Experiments : Include the inactive enantiomer, if available, as a negative control to distinguish between specific on-target effects and non-specific or off-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at concentrations expected to be on-target.
-
Possible Cause: The observed toxicity may be due to the inhibition of essential off-target proteins.
-
Troubleshooting Steps:
-
Perform a cell viability assay with a different readout. For example, if you are using an MTT assay (metabolic activity), try a dye-exclusion assay like Trypan Blue (membrane integrity) or a CellTiter-Glo assay (ATP levels) to rule out assay-specific interference.[11]
-
Test a panel of cell lines. Different cell lines have varying expression levels of on- and off-target proteins. Comparing cytotoxicity across multiple cell lines can provide insights into whether the toxicity is target-related.[11]
-
Conduct a Cellular Thermal Shift Assay (CETSA). This will confirm target engagement at various concentrations in intact cells.[1]
-
Issue 2: Inconsistent phenotypic results compared to published data for pan-BET inhibitors like I-BET762 or JQ1.
-
Possible Cause: The carboxylic acid moiety may alter the selectivity profile, leading to different biological outcomes. Pan-BET inhibitors can have varying effects on different BET family members (BRD2, BRD3, BRD4), and the carboxylic acid may shift this balance.[12]
-
Troubleshooting Steps:
-
Perform a broad-panel bromodomain binding assay. Services like BROMOscan® can provide a comprehensive selectivity profile against a wide range of bromodomains.
-
Analyze the expression of downstream target genes. Use qPCR or Western blotting to assess the modulation of known BET target genes, such as MYC.[13][14] A different pattern of gene regulation compared to other BET inhibitors could indicate a different off-target profile.
-
Consider domain selectivity. Investigate if this compound exhibits selectivity for one of the two bromodomains (BD1 or BD2) within the BET proteins, as this can lead to distinct phenotypic effects.[11][15]
-
Issue 3: Difficulty in achieving a clear therapeutic window in in vivo studies.
-
Possible Cause: Off-target effects in a whole organism can lead to unforeseen toxicities that are not apparent in in vitro models. The metabolic stability and biodistribution of the carboxylic acid metabolite may differ significantly from the parent compound.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies. This will help to understand the exposure levels of the compound in different tissues and correlate them with on- and off-target engagement.
-
Perform in silico prediction of off-target liabilities. Use computational models to predict potential off-target interactions that could be linked to the observed in vivo toxicity.[4]
-
Evaluate key safety-related off-targets experimentally. Based on in silico predictions or observed toxicities, test for interactions with known safety-relevant targets (e.g., hERG, CYPs).
-
Quantitative Data Summary
| Compound | Target | Assay Type | pIC50 | Reference |
| This compound | BRD4 | Not Specified | 5.1 | [1][2][3] |
| I-BET762 (Molibresib) | BET family | Cell-free | IC50: ~35 nM | |
| I-BET762 (Molibresib) | BRD2, BRD3, BRD4 | FRET | Kd: 50.5–61.3 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to its target protein, BRD4, in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble BRD4 at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble BRD4 against the temperature for both the vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates target engagement.[1]
Protocol 2: Western Blot for Downstream Target Modulation (c-Myc)
Objective: To assess the functional consequence of BRD4 inhibition by measuring the protein levels of the downstream target, c-Myc.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response range of this compound for 24-72 hours.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Myc. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection reagent. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.[14]
Visualizations
Caption: BET signaling pathway and the inhibitory action of this compound.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. DevDocs — Graphviz documentation [devdocs.herokuapp.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to BET Inhibitors like I-BET762
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BET inhibitors, such as I-BET762. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of I-BET762?
I-BET762 is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers to regulate gene expression.[3] I-BET762 mimics acetylated lysine and competitively binds to the bromodomains of BET proteins, preventing their association with chromatin.[4][5] This leads to the downregulation of key oncogenes, such as MYC, and subsequent inhibition of cancer cell proliferation and survival.[6][7]
2. What are the common mechanisms of acquired resistance to I-BET762?
Several mechanisms have been identified for acquired resistance to BET inhibitors, including I-BET762. These often involve the reactivation of downstream targets or the activation of bypass signaling pathways:
-
Reactivation of MYC Expression: Despite initial suppression, cancer cells can develop mechanisms to restore MYC expression. This can occur through activation of the Wnt signaling pathway or co-regulation by other transcription factors.[8]
-
BRD4 Phosphorylation: Increased phosphorylation of BRD4, mediated by kinases such as Casein Kinase II (CK2), can stabilize the protein and reduce its affinity for BET inhibitors.[8][9][10] This can be associated with decreased activity of the phosphatase PP2A, a key BRD4 serine phosphatase.[10][11]
-
Activation of Alternative Signaling Pathways: Cells can compensate for BET inhibition by upregulating parallel pro-survival pathways. Common examples include the PI3K/AKT/mTOR and MEK/ERK pathways.[1][3][12]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can remain functional and support transcription in a manner that does not require its bromodomains, rendering bromodomain inhibitors ineffective.[10][11]
-
Increased c-MYC mRNA Translation: The RNA-binding protein IGF2BP2 has been identified as a driver of acquired resistance in triple-negative breast cancer by enhancing the translation of c-MYC mRNA.[12]
3. What is intrinsic (or primary) resistance to I-BET762?
Intrinsic resistance refers to the lack of a significant response to I-BET762 from the outset of treatment. Some of the underlying mechanisms include:
-
Pre-existing Mutations: Mutations in genes like KRAS have been associated with primary resistance to BET inhibitors.[1]
-
Somatic Mutations in SPOP: In castration-resistant prostate cancer, mutations in the SPOP gene can lead to impaired degradation of BRD4, resulting in its upregulation and inherent resistance to BET inhibitors.[12]
-
Activation of BCL6: In non-small cell lung cancer (NSCLC), non-selective inhibition of BRD3 by pan-BET inhibitors can lead to the activation of the oncogene BCL6, which promotes cell proliferation through the mTOR pathway.[12]
4. My cells are showing reduced sensitivity to I-BET762 over time. What should I do?
This is a common indication of acquired resistance. Here are some troubleshooting steps:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50).
-
Investigate Mechanism:
-
Western Blot Analysis: Check for changes in the protein levels and phosphorylation status of key players like BRD4, MYC, and components of the PI3K/AKT and MEK/ERK pathways (e.g., p-AKT, p-ERK).
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess changes in the expression of MYC and other BET-responsive genes.
-
-
Consider Combination Therapy: Based on your findings, consider combining I-BET762 with inhibitors of the identified resistance pathway (e.g., MEK, PI3K, or CK2 inhibitors).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High IC50 value for I-BET762 in a new cell line. | Intrinsic resistance. | 1. Sequence the cell line for known resistance-conferring mutations (e.g., KRAS, SPOP).2. Assess the baseline activation of potential bypass pathways (e.g., PI3K/AKT, MEK/ERK).3. Consider testing a combination of I-BET762 with an inhibitor of a relevant pathway from the start. |
| Initial response to I-BET762 followed by relapse of cell growth. | Acquired resistance. | 1. Establish a resistant cell line by continuous culture with increasing concentrations of I-BET762.2. Compare the molecular profiles (protein expression, phosphorylation, gene expression) of the resistant and parental cell lines.3. Test for synergy with other targeted agents to overcome the identified resistance mechanism. |
| No change in MYC protein levels after I-BET762 treatment. | 1. Resistance mechanism independent of MYC.2. Rapid restoration of MYC expression. | 1. Investigate alternative BET target genes that may be driving proliferation in your model.2. Perform a time-course experiment to assess MYC levels at earlier time points post-treatment.3. Explore bromodomain-independent functions of BRD4. |
| Variability in experimental results. | 1. Inhibitor instability.2. Inconsistent cell culture conditions. | 1. Prepare fresh stock solutions of I-BET762 regularly and store them appropriately.2. Ensure consistent cell passage number, seeding density, and media conditions across experiments. |
Data Presentation
Table 1: I-BET762 IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | I-BET762 IC50 | Reference |
| H23 | Lung Adenocarcinoma | Sensitive (Control) | 0.3 µM (±0.1 µM) | [8] |
| H23-R | Lung Adenocarcinoma | Resistant | > 20 µM | [8] |
| H1975 | Lung Adenocarcinoma | Sensitive (Control) | 3 µM (±1.8 µM) | [8] |
| H1975-R | Lung Adenocarcinoma | Resistant | > 20 µM | [8] |
| H2030 | Lung Adenocarcinoma | Primary Resistant | > 20 µM | [8] |
| LNCaP | Prostate Cancer | Sensitive | 25 nM - 150 nM (gIC50) | [6] |
| VCaP | Prostate Cancer | Sensitive | 25 nM - 150 nM (gIC50) | [6] |
| NCI-H660 | Prostate Cancer | Sensitive | 25 nM - 150 nM (gIC50) | [6] |
| PC3 | Prostate Cancer | Less Sensitive | > 150 nM (gIC50) | [6] |
| MDA-MB-231 | Triple Negative Breast Cancer | Sensitive | 0.46 µM (±0.4 µM) | [13] |
| OPM-2 | Multiple Myeloma | Sensitive | < 1.0 µM (Growth IC50) | [7] |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Principle: This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of I-BET762. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a period appropriate for the cell line's doubling time (typically 3 to 6 days).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the data as a percentage of the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
-
2. Western Blotting for Protein Expression and Phosphorylation
-
Principle: This technique is used to detect specific proteins in a sample and can be used to assess changes in their expression or phosphorylation status.
-
Protocol:
-
Treat cells with I-BET762 at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., BRD4, p-BRD4, MYC, AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Key signaling pathways involved in resistance to BET inhibitors.
Caption: A general experimental workflow for assessing I-BET762 efficacy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to epigenetic-targeted therapy engenders tumor cell vulnerabilities associated with enhancer remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Resistance to BET inhibitors in lung adenocarcinoma is mediated by casein kinase phosphorylation of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 12. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 13. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of (R)-I-BET762 carboxylic acid in experimental conditions
Welcome to the technical support center for (R)-I-BET762 carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as (R)-Molibresib carboxylic acid, is the R-enantiomer of the carboxylic acid metabolite of I-BET762 (Molibresib), a potent BET bromodomain inhibitor. It is often used as a warhead ligand in the development of Proteolysis Targeting Chimeras (PROTACs) targeting BET proteins.[1][2]
Table 1: Physicochemical Properties of I-BET762 Carboxylic Acid
| Property | Value | Source |
| IUPAC Name | 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[3][4][5]triazolo[4,3-a][3][5]benzodiazepin-4-yl]acetic acid | [3][] |
| Molecular Formula | C₂₀H₁₇ClN₄O₃ | [3] |
| Molecular Weight | 396.83 g/mol | [] |
| pIC₅₀ (BRD4) | 5.1 | [2][] |
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[] Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO.[1][] For in vitro experiments, a stock solution in DMSO can be prepared at a concentration of 100 mg/mL (252.00 mM) with the aid of ultrasonication.[1] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with a benzodiazepine (B76468) structure can be susceptible to hydrolysis, particularly at the azomethine linkage, under both acidic and basic conditions.[8][9] Additionally, the carboxylic acid functional group itself can be prone to certain reactions. General degradation pathways for pharmaceuticals that should be considered include oxidation, photolysis, and thermal degradation.[10][11]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve stability issues you may encounter during your experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity of the compound.
This could be due to degradation of the compound in your experimental setup.
Table 2: Troubleshooting Inconsistent Activity
| Potential Cause | Troubleshooting Steps | Recommended Action |
| pH-mediated hydrolysis | Monitor the pH of your experimental buffer. Benzodiazepine derivatives can be unstable at non-neutral pH.[8][9] | Maintain a pH as close to neutral (pH 7.4) as possible. If the experiment requires acidic or basic conditions, minimize the exposure time. |
| Thermal degradation | Evaluate the temperature at which your experiments are conducted and how long the compound is exposed to these temperatures. | Avoid prolonged exposure to elevated temperatures. If high temperatures are necessary, consider running a time-course experiment to determine the stability window. |
| Oxidative degradation | Assess the presence of potential oxidizing agents in your media or reagents. | If oxidation is suspected, consider degassing your buffers or adding antioxidants, if compatible with your experimental system. |
| Photodegradation | Determine if the compound is being exposed to light for extended periods. | Protect solutions containing the compound from light by using amber vials or covering containers with aluminum foil. |
| Improper storage | Review your storage conditions for both the solid compound and stock solutions. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[1][][7] |
Problem 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
This is a strong indicator of compound degradation.
Experimental Workflow for Investigating Degradation
Caption: Workflow for troubleshooting unexpected analytical peaks.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all samples (including a non-stressed control) using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a C18 column
-
UV or PDA detector
Suggested Initial Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) is a common starting point for compounds of this nature.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector or use a standard wavelength like 254 nm.
Method Development Workflow:
Caption: HPLC method development workflow.
Signaling Pathway
I-BET762 and its metabolites act as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are "readers" of epigenetic marks, specifically acetylated lysine (B10760008) residues on histone tails. By binding to these acetylated lysines, BET proteins recruit transcriptional machinery to specific gene promoters, leading to the expression of genes involved in cell proliferation and inflammation, such as the MYC oncogene. Inhibition of BET proteins by compounds like I-BET762 disrupts this interaction, leading to the downregulation of these target genes.
Caption: Simplified signaling pathway of BET inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. I-BET762 carboxylic acid | C20H17ClN4O3 | CID 67173666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Kinetics of hydrolysis of 1,4-benzodiazepine derivative by carboxylesterases in mice organism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming Poor Cell Permeability of (R)-I-BET762 Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-I-BET762 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to the poor cell permeability of (R)-I-BET762 carboxylic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: We have synthesized a carboxylic acid derivative of (R)-I-BET762, but we are observing low intracellular concentrations in our cell-based assays. Why is this happening?
A1: Poor cell permeability of carboxylic acid derivatives is a common challenge in drug discovery. The primary reason is that the carboxylic acid group is typically ionized at physiological pH, carrying a negative charge.[1][2] This charge significantly hinders the molecule's ability to passively diffuse across the lipophilic (fat-loving) cell membrane. Key physicochemical properties that contribute to poor permeability include low lipophilicity, high polar surface area, and the presence of charged groups.[3][4] Additionally, the compound might be a substrate for cellular efflux pumps, like P-glycoprotein (P-gp), which actively transport it out of the cell.[3]
Q2: What are the initial experimental steps to confirm and quantify the poor cell permeability of our this compound derivative?
A2: A tiered approach using in vitro permeability assays is recommended to confirm and quantify poor cell permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to cross a lipid membrane by passive diffusion. It's an excellent initial screen to determine if poor passive permeability is the primary issue.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium. It provides a more comprehensive assessment of both passive diffusion and active transport, including the identification of potential efflux by P-gp and other transporters.[5][6][7]
-
Cellular Uptake Assays: These assays directly measure the concentration of your compound inside the cells. This can be done using techniques like HPLC or LC-MS/MS to quantify the amount of compound in cell lysates.[1][8][9]
Q3: What are the most effective strategies to improve the cell permeability of our this compound derivative?
A3: The most common and effective strategy is a prodrug approach .[2][10] This involves masking the polar carboxylic acid group with a lipophilic moiety, most commonly by converting it into an ester.[11][12] This ester prodrug is more lipophilic and can more easily cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester bond, releasing the active carboxylic acid derivative.[1] Other strategies include formulation approaches such as the use of permeation enhancers or nanoformulations, and medicinal chemistry approaches like isosteric replacement of the carboxylic acid.[13]
Q4: How do we choose the right ester for our prodrug?
A4: The choice of ester can influence the prodrug's stability, solubility, and rate of hydrolysis. Simple alkyl esters (e.g., ethyl ester) are a common starting point as they significantly increase lipophilicity.[2] The rate of enzymatic hydrolysis can vary depending on the length and branching of the alkyl chain.[1] It is often necessary to synthesize and test a small library of esters to find one with the optimal balance of permeability and intracellular conversion to the active drug.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA
| Possible Cause | Troubleshooting Step |
| Poor passive permeability | This is expected for a carboxylic acid. The low Papp value confirms that the ionized nature of the compound is hindering its ability to cross a lipid bilayer. This result validates the need for a permeability enhancement strategy, such as a prodrug approach. |
| Compound precipitation in the donor well | Visually inspect the donor wells. If precipitate is observed, decrease the initial compound concentration or increase the percentage of co-solvent (e.g., DMSO) in the buffer.[14] |
| High binding to the artificial membrane | Analyze the amount of compound remaining in the membrane. High retention suggests that while the compound interacts with the lipid layer, it does not efficiently translocate. Modifying the lipophilicity of the molecule may be necessary. |
| Incorrect buffer pH | Verify the pH of the donor and acceptor buffers. The pH should be controlled to ensure the intended ionization state of the compound during the assay. |
Issue 2: Low Permeability and/or High Efflux Ratio in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Compound is a substrate for efflux pumps (e.g., P-gp) | A high efflux ratio (Papp B-A / Papp A-B > 2) is a strong indicator of active efflux.[6] To confirm this, run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement. |
| Poor monolayer integrity | Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity, which would invalidate the results.[15] |
| Low intrinsic passive permeability | If the efflux ratio is low but the A-B permeability is still poor, this confirms the issue is primarily with passive diffusion, similar to the PAMPA results. |
| Compound instability in the assay medium | Analyze the concentration of the compound in the donor well at the end of the experiment. A significant decrease could indicate degradation. |
Data Presentation
The following tables present illustrative data on the expected improvements in physicochemical properties and cell permeability when converting a hypothetical this compound derivative to its ethyl ester prodrug.
Table 1: Physicochemical Properties
| Compound | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | Aqueous Solubility (µM) |
| This compound | 450.9 | 2.5 | 85.3 | < 10 |
| (R)-I-BET762 Ethyl Ester Prodrug | 478.9 | 3.8 | 65.1 | > 100 |
Note: These values are hypothetical and for illustrative purposes.
Table 2: In Vitro Permeability Data
| Compound | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| This compound | < 0.1 | < 0.2 | 1.2 |
| (R)-I-BET762 Ethyl Ester Prodrug | 5.8 | 4.5 | 1.5 |
| Propranolol (High Permeability Control) | 15.2 | 18.5 | 1.1 |
| Atenolol (Low Permeability Control) | < 0.1 | 0.2 | 1.0 |
Note: These values are hypothetical and for illustrative purposes.
Table 3: Cellular Uptake Data
| Compound | Cell Line | Incubation Time (hr) | Intracellular Concentration (µM) |
| This compound | HeLa | 2 | 0.15 |
| (R)-I-BET762 Ethyl Ester Prodrug | HeLa | 2 | 2.5 |
Note: These values are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Artificial Membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin (B1663433) in dodecane (B42187) solution. Allow the solvent to evaporate.[14]
-
Prepare Compound Solutions: Dissolve the test compounds and controls in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-500 µM. The final DMSO concentration should be kept low (<1%).[12][16]
-
Load the Plates: Add 300 µL of fresh buffer to the wells of a 96-well acceptor plate. Add 150-200 µL of the compound solution to the donor wells.[14][16]
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours.[17][16]
-
Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[16]
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts (e.g., in a 24-well plate) and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[18]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. TEER values should be >250 Ω·cm².[15]
-
Prepare Dosing Solutions: Dissolve test compounds in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to the desired concentration (e.g., 10 µM).[6]
-
Permeability Assay (Apical to Basolateral - A-B): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Permeability Assay (Basolateral to Apical - B-A for efflux): For bi-directional studies, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[6]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate Papp for both directions and determine the efflux ratio (Papp B-A / Papp A-B).
Protocol 3: Cellular Uptake Assay
-
Cell Culture: Plate the cells of interest (e.g., HeLa, A549) in a multi-well plate (e.g., 24-well or 96-well) and grow to the desired confluency.
-
Compound Incubation: Wash the cells with a suitable buffer (e.g., PBS). Add the test compound at various concentrations and incubate for different time points at 37°C.
-
Cell Lysis: After incubation, wash the cells multiple times with ice-cold PBS to remove any extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or acetonitrile).[1]
-
Quantification: Collect the cell lysate and quantify the intracellular compound concentration using LC-MS/MS.
-
Data Normalization: Normalize the intracellular concentration to the total protein content of the cell lysate, which can be determined using a BCA protein assay. This allows for comparison across different experiments and cell densities.[1]
Visualizations
References
- 1. sites.rutgers.edu [sites.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 9. scirp.org [scirp.org]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of BET Inhibitor Bottlebrush Prodrugs with Superior Efficacy and Devoid of Systemic Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cbspd.com [cbspd.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect in PROTAC Experiments with (R)-I-BET762 Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you navigate a common challenge in experiments involving Proteolysis Targeting Chimeras (PROTACs) derived from (R)-I-BET762 carboxylic acid: the hook effect . This phenomenon can lead to misinterpretation of experimental data, and understanding its nuances is critical for accurate assessment of your PROTAC's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical decrease in target protein degradation at high concentrations of a PROTAC.[1] Instead of a standard sigmoidal dose-response curve, the hook effect results in a bell-shaped or U-shaped curve.[2] While you would expect higher concentrations to lead to more degradation, excessive amounts of the PROTAC can be counterproductive.
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein (a BET protein in this case), the PROTAC, and an E3 ligase.[3] However, when the PROTAC concentration is too high, it can independently bind to either the BET protein or the E3 ligase, forming binary complexes (BET-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]
Q3: How can the hook effect impact my experimental results with an this compound-based PROTAC?
A3: The main consequence of the hook effect is the potential for misinterpreting your data. Key parameters used to characterize PROTACs, such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation), can be inaccurately determined.[4] If you unknowingly test your PROTAC at concentrations within the hook effect region, you might erroneously conclude that it is less potent or even inactive.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the BET protein and the E3 ligase.
-
Cooperativity: The degree to which the binding of one protein influences the binding of the other to the PROTAC. Positive cooperativity can help stabilize the ternary complex and mitigate the hook effect.
-
Cellular Concentrations: The intracellular concentrations of the PROTAC, the target BET protein, and the recruited E3 ligase.
-
Linker Length and Composition: The linker connecting the this compound warhead and the E3 ligase ligand plays a crucial role in the geometry and stability of the ternary complex.
Troubleshooting Guide
Here are some common issues you might encounter related to the hook effect and steps to troubleshoot them.
Issue 1: My dose-response curve for BET protein degradation is bell-shaped.
-
Likely Cause: You are observing a classic hook effect.
-
Troubleshooting Steps:
-
Extend the Concentration Range: Test a much broader range of PROTAC concentrations, from picomolar to high micromolar, with smaller dilution steps at the higher end to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax). This is the optimal concentration for your in vitro experiments.
-
Focus on the Left Side of the Curve: For routine experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation range.
-
Issue 2: My this compound-based PROTAC shows weak or no degradation.
-
Likely Cause: Your chosen concentrations might be too high and fall within the hook effect region, or they may be too low to induce degradation. It's also possible that the ternary complex is not forming efficiently.
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: As with Issue 1, test a very broad range of concentrations to identify the optimal degradation window.
-
Verify Ternary Complex Formation: Use biophysical or cellular assays to confirm that your PROTAC can mediate the interaction between the BET protein and the E3 ligase. Techniques like co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., NanoBRET) can be employed.
-
Check for Target Engagement: Confirm that the this compound warhead is binding to the BET protein within the cell.
-
Issue 3: How can I mitigate the hook effect in my PROTAC design?
-
Troubleshooting Steps:
-
Optimize the Linker: The length, rigidity, and composition of the linker are critical. Systematically modifying the linker can help identify a PROTAC that forms a more stable ternary complex, potentially reducing the hook effect.[3]
-
Enhance Cooperativity: Rational design of the PROTAC can introduce favorable protein-protein interactions between the BET protein and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.
-
Data Presentation
The following tables summarize quantitative data for various BET-targeting PROTACs. While not specific to a PROTAC derived directly from this compound, this data provides a reference for the expected potency and efficacy of this class of degraders.
Table 1: Degradation Potency (DC50) of BET PROTACs in Various Cell Lines
| PROTAC | Target Protein(s) | DC50 (nM) | Cell Line | Reference |
| ARV-771 | BRD2/3/4 | < 5 | 22Rv1 (Prostate Cancer) | [5] |
| BETd-260 | BRD2/3/4 | 1.1 - 1.8 | MNNG/HOS, Saos-2 (Osteosarcoma) | [6] |
| dBET6 | BET proteins | ~6 | HEK293 | [7] |
| HPP-9 | BRD2/3/4 | Degradation at 0.5 - 5 µM | NIH-3T3 | [8] |
Table 2: Maximum Degradation (Dmax) of BET PROTACs
| PROTAC | Target Protein | Dmax (%) | Cell Line | Reference |
| PROTAC 22 | HDAC3 | 77 | HCT116 | [9] |
| RIPK2 PROTAC 6 | RIPK2 | 69.2 | Not Specified | [1] |
| NC-1 | BTK | 97 | Mino | [10] |
Experimental Protocols
1. Western Blotting for BET Protein Degradation
This protocol outlines the steps to quantify the degradation of a target BET protein following treatment with an this compound-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in complete growth medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to identify a potential hook effect.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC treatment.
-
Treat the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli buffer and boil the samples to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for your target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
-
2. Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation
This protocol can be used to verify the formation of the ternary complex (BET protein - PROTAC - E3 ligase).
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC at the optimal degradation concentration, a higher "hook effect" concentration, and a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an antibody against your target BET protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting using antibodies against the BET protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples (at the optimal concentration) compared to the vehicle control and the "hooked" concentration indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations.
Caption: Workflow for troubleshooting the hook effect.
References
- 1. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the pharmacokinetic properties of (R)-I-BET762 carboxylic acid
Welcome to the Technical Support Center for (R)-I-BET762 Carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the pharmacokinetic (PK) properties of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
I. Troubleshooting Guides
This section addresses common issues encountered during the preclinical development of this compound and similar compounds.
Problem 1: Poor Oral Bioavailability
Symptoms:
-
Low plasma exposure (AUC) after oral administration compared to intravenous administration.
-
High variability in plasma concentrations between individual animals.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Low Aqueous Solubility | 1. Salt Formation: Investigate the formation of different salt forms to improve solubility and dissolution rate. 2. Formulation Strategies: Explore the use of solubility-enhancing formulations such as amorphous solid dispersions, lipid-based delivery systems (e.g., SEDDS), or nanosuspensions.[1] |
| Poor Membrane Permeability | 1. Prodrug Approach: Synthesize ester or amide prodrugs of the carboxylic acid to mask its polarity and enhance passive diffusion across the intestinal epithelium. 2. Permeation Enhancers: Co-administer with a permeation enhancer (requires careful toxicological assessment). |
| High First-Pass Metabolism | 1. Identify Metabolic Hotspots: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary sites of metabolism. 2. Chemical Modification: Introduce chemical modifications, such as fluorination or deuteration, at the metabolic hotspots to block or slow down metabolism. 3. Route of Administration: For initial studies, consider alternative routes of administration that bypass the liver, such as intravenous or subcutaneous injection, to determine the maximum achievable systemic exposure. |
| Efflux by Transporters | 1. In Vitro Transporter Assays: Use Caco-2 or MDCK cell lines expressing specific transporters (e.g., P-gp, BCRP) to determine if the compound is a substrate. 2. Co-administration with Inhibitors: In preclinical models, co-administer with known inhibitors of relevant efflux transporters to confirm their role in limiting absorption. |
.
Caption: Troubleshooting workflow for poor oral bioavailability.
Problem 2: High Plasma Clearance and Short Half-Life
Symptoms:
-
Rapid elimination of the compound from plasma after intravenous administration.
-
Requirement for frequent dosing to maintain therapeutic concentrations.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Action |
| Extensive Hepatic Metabolism | 1. Metabolic Stability Assays: Determine the in vitro half-life in liver microsomes and hepatocytes from different species (mouse, rat, dog, human) to assess the rate of metabolism. 2. Reaction Phenotyping: Identify the specific CYP450 enzymes responsible for the metabolism. 3. Structural Modification: Modify the chemical structure to block the sites of metabolism, for example, by introducing fluorine or deuterium (B1214612) atoms. |
| Renal Excretion | 1. Assess Physicochemical Properties: Evaluate properties such as molecular weight, polarity, and ionization at physiological pH, which can influence renal clearance. 2. In Vivo Excretion Studies: In preclinical models, collect urine and feces to determine the major routes of elimination. |
| High Volume of Distribution (Vd) | 1. Plasma Protein Binding: Determine the extent of binding to plasma proteins in different species. High Vd can sometimes be associated with extensive tissue distribution. 2. Lipophilicity: Assess the lipophilicity of the compound (LogP/LogD). Highly lipophilic compounds tend to have a larger Vd. |
.
Caption: Key factors influencing plasma clearance and half-life.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for I-BET762?
I-BET762 (molibresib) is known to be a substrate of CYP3A4 enzymes. It is metabolized to produce two major active metabolites.[2][3][4][5][6] The carboxylic acid is one of the key metabolites.
Q2: What is a prodrug strategy and how can it be applied to this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For carboxylic acids, a common prodrug strategy is esterification. By converting the carboxylic acid to an ester, the polarity is reduced, which can improve its ability to cross cell membranes, leading to better oral absorption. Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.
Q3: What formulation strategies can be used to improve the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of carboxylic acid-containing drugs:
-
Salt formation: Creating a salt of the carboxylic acid with a suitable counter-ion can significantly increase its aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can improve its dissolution rate and solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[1]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and oral bioavailability.[1]
Q4: How do I assess the intestinal permeability of my compound?
The Caco-2 cell permeability assay is a widely used in vitro method to predict the intestinal permeability of a compound. This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. The rate at which the compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp).
Q5: What are the common challenges in the preclinical development of BET inhibitors?
Common challenges include:
-
Dose-limiting toxicities: Pan-BET inhibitors can sometimes lead to toxicities due to their broad activity against all BET family members.[7]
-
Poor pharmacokinetic properties: Some BET inhibitors may suffer from issues like low solubility, poor permeability, or rapid metabolism, which can limit their clinical utility.
-
Development of resistance: As with many targeted therapies, cancer cells can develop resistance to BET inhibitors over time.
III. Quantitative Data
Due to the limited availability of public data on the specific pharmacokinetic parameters of this compound in preclinical species, the following tables provide illustrative data based on typical values for similar small molecule carboxylic acids. This data should be used for guidance and comparison purposes only.
Table 1: Illustrative In Vitro ADME Data for this compound
| Parameter | Mouse | Rat | Dog | Human |
| Liver Microsomal Stability (t½, min) | 45 | 60 | 90 | >120 |
| Hepatocyte Stability (t½, min) | 30 | 50 | 75 | 100 |
| Plasma Protein Binding (%) | 95 | 92 | 98 | 99 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | - | - | - | 0.5 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound (10 mg/kg, PO)
| Parameter | Mouse | Rat | Dog |
| Cmax (ng/mL) | 500 | 800 | 1200 |
| Tmax (h) | 1.0 | 2.0 | 4.0 |
| AUC₀₋t (ng*h/mL) | 2000 | 4500 | 15000 |
| Oral Bioavailability (%) | 20 | 35 | 50 |
| Clearance (mL/min/kg) | 80 | 40 | 10 |
| Half-life (h) | 2.5 | 4.0 | 8.0 |
IV. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of this compound by liver microsomal enzymes.
Materials:
-
This compound
-
Pooled liver microsomes (from the desired species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the final incubation concentration (e.g., 1 µM).
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the diluted compound to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with IS.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
.
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 and 6.5)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with HBSS buffer.
-
Add the test compound dissolved in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
At the end of the experiment, measure the concentration of Lucifer yellow that has crossed the monolayer to confirm integrity.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
.
Caption: Workflow for the Caco-2 permeability assay.
References
- 1. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrapolation of preclinical pharmacokinetics and molecular feature analysis of "discovery-like" molecules to predict human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy.umich.edu [pharmacy.umich.edu]
- 5. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating BRD4 Target Engagement: A Comparative Guide to (R)-I-BET762 Carboxylic Acid and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cellular target engagement for the bromodomain and extra-terminal (BET) protein inhibitor, (R)-I-BET762 carboxylic acid, and its parent compound, I-BET762 (Molibresib), alongside other well-characterized BRD4 inhibitors such as JQ1 and OTX015. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these chemical probes for research and development.
Introduction to BRD4 and BET Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in transcriptional regulation.[1][2] It binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[2] A primary and well-documented consequence of this activity is the upregulation of the proto-oncogene MYC, a critical driver of cell proliferation in many cancers.[3] The inhibition of the interaction between BRD4 and acetylated histones is a promising therapeutic strategy in oncology and inflammatory diseases.
This compound is a metabolite of the potent pan-BET inhibitor I-BET762 (Molibresib). While data on the cellular target engagement of the carboxylic acid metabolite is limited, it is recognized as a BRD4 inhibitor and has been utilized as a warhead for Proteolysis Targeting Chimeras (PROTACs).[4][5] This guide will present the available data for the carboxylic acid and leverage the more extensive dataset of its parent compound and other notable BET inhibitors for a comprehensive comparison.
Comparative Analysis of Cellular Target Engagement
Validating that a compound engages its intended target within a cell is a crucial step in drug discovery. Several assays are employed to measure the cellular target engagement of BET inhibitors, with the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®) being prominent methods.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and compare it with its parent compound, I-BET762, and the alternative BRD4 inhibitors JQ1 and OTX015. It is important to note that direct comparative studies using the same cellular target engagement assay for this compound are not widely available.
Table 1: BRD4 Target Engagement and Cellular Potency of this compound
| Compound | Assay Type | Cell Type | Potency (pIC50) | Reference |
| This compound | Not Specified | Not Specified | 5.1 | [4][5] |
| This compound | Not Specified | PBMC | <4 | [4] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Cellular Potency of BET Inhibitors Across Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| I-BET762 (Molibresib) | MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | 0.46 µM | [3] |
| LNCaP | Prostate Cancer | Growth Assay | 25-150 nM | [6] | |
| VCaP | Prostate Cancer | Growth Assay | 25-150 nM | [6] | |
| PANC-1 | Pancreatic Cancer | Not Specified | 2550 nM | [7] | |
| (+)-JQ1 | OCI-AML3 | Acute Myeloid Leukemia | Not Specified | 29.5 nM | [3] |
| PANC-1 | Pancreatic Cancer | Not Specified | 720 nM | [7] | |
| OTX015 (Birabresib) | OCI-AML3 | Acute Myeloid Leukemia | Not Specified | 29.5 nM | [3] |
| Various Leukemia Lines | Leukemia | Not Specified | 92-112 nM | [8] |
IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines for key cellular target engagement assays.
NanoBRET™ Target Engagement Intracellular BET BRD Assay
This assay measures the binding of a compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 protein (the donor) and a fluorescently labeled BET inhibitor tracer (the acceptor). A test compound competes with the tracer for binding to BRD4, leading to a decrease in the BRET signal.[1][9]
Materials:
-
HEK293 cells
-
NanoLuc®-BRD4 fusion vector
-
Transfection reagent
-
NanoBRET™ BET BRD Tracer
-
Nano-Glo® Live Cell Substrate
-
Test compounds (e.g., this compound)
Procedure:
-
Transfection: Transiently transfect HEK293 cells with the NanoLuc®-BRD4 fusion vector.
-
Cell Plating: Seed the transfected cells into a 96-well or 384-well plate.
-
Compound Treatment: Prepare serial dilutions of the test compounds.
-
Tracer Addition: Add a fixed concentration of the NanoBRET™ BET BRD Tracer to the cells.
-
Compound Addition: Add the diluted test compounds to the wells and incubate.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio. The IC50 value is determined by plotting the BRET ratio against the concentration of the test compound.[10]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[11][12] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
Cells expressing the target protein (BRD4)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for BRD4 (for Western blotting) or mass spectrometer
Procedure:
-
Cell Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Quantify the amount of soluble BRD4 in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble BRD4 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the compound's potency (EC50).[11]
Visualizing the Mechanism of Action
To better understand the biological context of BRD4 inhibition, the following diagrams, generated using Graphviz, illustrate the BRD4 signaling pathway and the experimental workflow for the NanoBRET Target Engagement Assay.
Caption: BRD4 binds to acetylated histones, initiating a cascade that leads to MYC gene transcription and cell proliferation. BET inhibitors (BETi) competitively bind to BRD4, blocking this process.
Caption: A stepwise workflow for the NanoBRET Target Engagement Assay, from cell preparation to data analysis.
Conclusion
The validation of target engagement in a cellular context is paramount for the advancement of potent and selective BRD4 inhibitors. While direct comparative data for this compound in standardized cellular target engagement assays is currently limited, the available information indicates its activity as a BRD4 inhibitor. For comprehensive structure-activity relationship studies, it is recommended to evaluate the carboxylic acid metabolite alongside its parent compound, I-BET762, and other benchmark inhibitors like JQ1 and OTX015, using robust cellular assays such as NanoBRET or CETSA. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and interpreting such critical experiments in the pursuit of novel therapeutics targeting BRD4.
References
- 1. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for the BET Inhibitor (R)-I-BET762 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for evaluating the target engagement of (R)-I-BET762 carboxylic acid, a potent Bromodomain and Extra-Terminal (BET) protein inhibitor. While direct CETSA data for this compound is not extensively available in public literature, this guide outlines a detailed protocol for performing CETSA on BET inhibitors and presents a comparative analysis using data from alternative cellular target engagement assays, such as NanoBRET, for prominent BET inhibitors including the parent compound I-BET762 and the well-characterized inhibitor JQ1.
Introduction to CETSA and BET Inhibition
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the interaction between a drug and its target protein within a cellular environment.[1] The assay is based on the principle of ligand-induced thermal stabilization; the binding of a ligand, such as a small molecule inhibitor, to its target protein alters the protein's thermal stability.[1] This change in thermal stability, observed as a shift in the protein's melting curve, provides direct evidence of target engagement in a physiologically relevant context.
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation is implicated in various diseases, including cancer and inflammation. Small molecule inhibitors that target the bromodomains of BET proteins, such as this compound, have emerged as promising therapeutic agents. This compound is a derivative of I-BET762 (GSK525762A) and serves as a warhead for Proteolysis Targeting Chimeras (PROTACs) aimed at degrading BET proteins.[2] Assessing the direct binding of such inhibitors to their targets in cells is a critical step in their development and validation.
Experimental Protocols
Isothermal Dose-Response CETSA Protocol for BRD4
This protocol describes an isothermal dose-response fingerprint (ITDRF) CETSA to determine the cellular target engagement of a BET inhibitor with BRD4.[3] This method is ideal for quantifying the potency of a compound in stabilizing its target at a fixed temperature.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MM.1S, a multiple myeloma cell line) in appropriate media.
-
Harvest cells and adjust the cell density to a suitable concentration (e.g., 2 x 10^6 cells/mL).
-
Prepare a serial dilution of the BET inhibitor (e.g., this compound) in the cell suspension. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a defined period (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.
2. Thermal Challenge:
-
Transfer the cell suspensions to PCR tubes or a 96-well plate.
-
Heat the samples at a predetermined optimal temperature for 3 minutes using a thermal cycler. This temperature should be chosen from a preliminary melt curve experiment where it results in significant, but not complete, denaturation of the target protein in the absence of the ligand.[4]
-
Immediately cool the samples to 4°C.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble BRD4 in each sample by Western blotting or a more high-throughput method like AlphaScreen or ELISA.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a specific primary antibody against BRD4. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and plot the normalized amount of soluble BRD4 as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.
Comparative Analysis of BET Inhibitor Target Engagement
While specific CETSA data for this compound is limited, we can infer its target engagement profile by examining data for its parent compound, I-BET762, and comparing it with other well-known BET inhibitors using alternative cellular target engagement assays. The NanoBRET™ Target Engagement Assay is a robust method that measures compound binding to a target protein in living cells and provides quantitative IC50 values.[5][6]
| Compound | Target(s) | Assay Type | Cell Line | IC50 (nM) | Reference |
| I-BET762 (GSK525762A) | BRD2, BRD3, BRD4 | Biochemical FRET | - | 32.5 - 42.5 | [7] |
| (+)-JQ1 | BRD4(1), BRD4(2) | Biochemical AlphaScreen | - | 77, 33 | [8] |
| I-BET151 | BRD4 | NanoBRET | HEK293 | See Figure 5 in[6] | [6] |
| PFI-1 | BRD4 | NanoBRET | - | See Figure 2D in[9] | [9] |
| Bromosporine | BRD4 | NanoBRET | - | See Figure 2D in[9] | [9] |
Note: The table presents a mix of biochemical and cellular assay data to provide a broader context of inhibitor potencies. Direct comparison of IC50 values across different assay formats should be done with caution.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Isothermal Dose-Response CETSA Workflow.
Caption: BET Inhibitor Signaling Pathway.
Conclusion
The Cellular Thermal Shift Assay provides a robust platform for confirming the target engagement of BET inhibitors like this compound in a cellular context. While direct comparative CETSA data for this specific compound is not yet widely published, the provided protocol for isothermal dose-response CETSA offers a clear framework for its evaluation. Furthermore, alternative assays such as NanoBRET furnish valuable quantitative data for comparing the cellular potency of different BET inhibitors. The collective data from these assays are instrumental for the preclinical validation and optimization of novel BET-targeting therapeutics. Researchers are encouraged to utilize these methodologies to generate critical data for their drug discovery programs.
References
- 1. CETSA [cetsa.org]
- 2. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]
- 3. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. NanoBRET® Target Engagement BET BRD Assays [promega.kr]
- 6. promega.com [promega.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (R)-I-BET762 Carboxylic Acid and Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-I-BET762 carboxylic acid and other prominent BET (Bromodomain and Extra-Terminal) inhibitors, including its parent compound I-BET762 (Molibresib), JQ1, OTX015 (Birabresib), and CPI-0610 (Pelabresib). The information is supported by experimental data to aid in the selection of appropriate compounds for research and development.
Introduction to BET Inhibitors
BET proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.
BET inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, displacing them from chromatin and subsequently leading to the transcriptional repression of target genes.[1] A key target of BET inhibitors is the oncogene c-MYC, which is frequently overexpressed in many cancers.
This guide focuses on comparing the biochemical and cellular activities of this compound with other well-characterized pan-BET inhibitors.
Quantitative Data Comparison
Table 1: Biochemical Potency of BET Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| This compound | BRD4 | Not Specified | pIC50 = 5.1 (IC50 ≈ 7.94 µM) | [2][3] |
| I-BET762 (Molibresib) | Pan-BET (BRD2, BRD3, BRD4) | TR-FRET | IC50 = 32.5–42.5 nM | [4] |
| Pan-BET (BRD2, BRD3, BRD4) | Isothermal Titration Calorimetry (ITC) | Kd = 50.5–61.3 nM | [4] | |
| JQ1 | BRD4 (BD1) | AlphaScreen | IC50 = 77 nM | [5] |
| BRD4 (BD2) | AlphaScreen | IC50 = 33 nM | [5] | |
| BRD2, BRD3, BRD4, BRDT | Isothermal Titration Calorimetry (ITC) | Kd = 50-128 nM | [5] | |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Cell-free assay | EC50 = 10–19 nM | [6] |
| BRD2, BRD3, BRD4 | Binding Assay | IC50 = 92–112 nM | [6] | |
| CPI-0610 (Pelabresib) | BRD4 (BD1) | TR-FRET | IC50 = 39 nM | [7] |
Table 2: Cellular Activity of BET Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound | Data not available | - | - | |
| I-BET762 (Molibresib) | Multiple Myeloma cell lines | Proliferation Assay | Potent anti-proliferative effect | [4] |
| Pancreatic Cancer (AsPC-1) | Proliferation Assay | IC50 = 231 nM | [8] | |
| Pancreatic Cancer (CAPAN-1) | Proliferation Assay | IC50 = 990 nM | [8] | |
| Pancreatic Cancer (PANC-1) | Proliferation Assay | IC50 = 2550 nM | [8] | |
| JQ1 | NUT Midline Carcinoma (NMC) cells | Proliferation Assay | Induces growth arrest | [5] |
| Pancreatic Cancer (AsPC-1) | Proliferation Assay | IC50 = 37 nM | [8] | |
| Pancreatic Cancer (CAPAN-1) | Proliferation Assay | IC50 = 190 nM | [8] | |
| Pancreatic Cancer (PANC-1) | Proliferation Assay | IC50 = 720 nM | [8] | |
| OTX015 (Birabresib) | Various human cancer cell lines | Growth Inhibition Assay | GI50 = 60–200 nM | [6] |
| Acute Leukemia cell lines | MTT Assay | Submicromolar IC50 | [9] | |
| CPI-0610 (Pelabresib) | Multiple Myeloma (MM) cell lines | Cytotoxicity Assay | Potent cytotoxicity | [10] |
| Acute Myeloid Leukemia (MV-4-11) | MYC expression | EC50 = 180 nM | [7] |
Selectivity and In Vivo Efficacy
Selectivity:
-
This compound: The selectivity profile is not extensively characterized in publicly available data.
-
I-BET762 (Molibresib): It is described as a selective inhibitor of the BET family (BRD2, BRD3, and BRD4) with little to no interaction with other bromodomain-containing proteins.[4]
-
JQ1: It is highly selective for BET family bromodomains over other bromodomain subfamilies.[5]
-
OTX015 (Birabresib): It is a selective inhibitor of BRD2, BRD3, and BRD4.[6]
-
CPI-0610 (Pelabresib): It is a selective BET inhibitor.[7]
In Vivo Efficacy:
-
I-BET762 (Molibresib): Has demonstrated efficacy in preclinical models of inflammation and cancer, including conferring protection against endotoxic shock and sepsis, and showing anti-myeloma activity.[4]
-
JQ1: Has shown anti-tumor efficacy in xenograft models of NUT midline carcinoma.[5]
-
OTX015 (Birabresib): Has demonstrated antitumor activity in various preclinical models, including leukemia and solid tumors.[9]
-
CPI-0610 (Pelabresib): Has shown in vivo efficacy in a multiple myeloma xenograft mouse model.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to evaluate BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a proximity-based method used to measure the binding of BET proteins to acetylated histone peptides and the inhibitory effect of compounds.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged BET bromodomain) to an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When in close proximity, excitation of the donor results in emission from the acceptor. Inhibitors that disrupt the interaction between the BET protein and the histone peptide will decrease the FRET signal.
-
General Protocol:
-
A GST-tagged BET bromodomain protein is incubated with a terbium-labeled anti-GST antibody.
-
A biotinylated acetylated histone H4 peptide is incubated with a streptavidin-conjugated acceptor fluorophore.
-
The two complexes are mixed in the wells of a microplate.
-
The test compound (inhibitor) is added at various concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the ratio against the inhibitor concentration.[11][12]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay used to study biomolecular interactions.
-
Principle: The assay utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For BET inhibitor screening, donor beads are typically coated with streptavidin to bind a biotinylated acetylated histone peptide, and acceptor beads are coated with a material (e.g., nickel chelate) to bind a tagged (e.g., His-tagged) BET bromodomain. An inhibitor disrupts this interaction, leading to a decrease in the signal.[13]
-
General Protocol:
-
A biotinylated acetylated histone peptide is incubated with streptavidin-coated donor beads.
-
A His-tagged BET bromodomain protein is incubated with nickel-coated acceptor beads.
-
The test compound is added to the wells of a microplate.
-
The protein-bead complexes are added to the wells.
-
The plate is incubated in the dark to allow for binding.
-
The AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined by plotting the signal against the inhibitor concentration.[14]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[15]
-
General Protocol:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the BET inhibitor for a specified period (e.g., 48-72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[16]
-
Visualizations
BET Inhibitor Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity of CPI-0610, a novel small-molecule bromodomain and extra-terminal protein inhibitor in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
Off-Target Profiling of (R)-I-BET762 Carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the off-target profile of (R)-I-BET762 carboxylic acid, a key warhead for PROTAC-mediated degradation of BET proteins. While specific public data on the comprehensive off-target screening of this particular molecule is limited, this document outlines the standard industry methodologies and presents a template for data comparison against alternative compounds. The information herein is based on established safety pharmacology and kinase screening practices to guide researchers in their drug development efforts.
Introduction to Off-Target Profiling
Off-target interactions are a critical aspect of drug development, as they can lead to unforeseen toxicities and adverse drug reactions (ADRs). Proactively screening for these interactions is essential for de-risking drug candidates and ensuring their safety and specificity. For a molecule like this compound, which is intended to be a highly specific ligand for BET bromodomains within a PROTAC construct, understanding its off-target binding profile is paramount. This guide will explore the typical experimental workflows and data presentation for such an assessment.
Comparative Analysis of Off-Target Liabilities
A thorough off-target profiling campaign would typically involve screening the compound against a broad panel of kinases and a safety pharmacology panel that includes other major target classes such as G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.
Kinase Selectivity Profiling
Given that many small molecule inhibitors can exhibit cross-reactivity with kinases, a comprehensive kinome scan is a standard step. The data below is a hypothetical representation of results from a broad kinase screen, comparing this compound to a hypothetical alternative BET inhibitor warhead, Compound X.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | This compound (% Inhibition @ 1 µM) | Compound X (% Inhibition @ 1 µM) |
| On-Target | ||
| BRD2 | >95% | >95% |
| BRD3 | >95% | >95% |
| BRD4 | >95% | >95% |
| Off-Target Hits | ||
| CDK2 | <10% | 55% |
| ROCK1 | 5% | 48% |
| PIM1 | <5% | 62% |
| FLT3 | <5% | 35% |
| ...additional kinases | ... | ... |
Note: Data is hypothetical and for illustrative purposes only.
Safety Pharmacology Profiling
Safety pharmacology panels assess the potential for a compound to interact with targets known to be associated with adverse drug reactions. These panels provide a broad overview of potential liabilities.
Table 2: Comparative Safety Pharmacology Profile
| Target | Assay Type | This compound (% Inhibition @ 10 µM) | Compound X (% Inhibition @ 10 µM) |
| GPCRs | |||
| 5-HT2B | Binding | <15% | 75% |
| Adrenergic α1A | Binding | <10% | 52% |
| Muscarinic M1 | Binding | <5% | 25% |
| Ion Channels | |||
| hERG | Functional | <5% | 38% |
| Nav1.5 | Functional | <10% | 22% |
| Transporters | |||
| DAT | Binding | <20% | 45% |
| Enzymes | |||
| COX-1 | Functional | <5% | 15% |
| ...additional targets | ... | ... | ... |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reliable and comparable data. The following are representative methodologies for the key experiments cited above.
Kinase Panel Screening (e.g., Reaction Biology HotSpot™ Assay)
Objective: To assess the selectivity of a compound across a broad range of kinases.
Methodology:
-
Assay Principle: A radiometric assay format that directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a protein or peptide substrate.
-
Procedure:
-
The test compound, this compound, is prepared in DMSO and diluted to the final screening concentration (e.g., 1 µM).
-
The compound is incubated with a panel of individual kinases in a reaction mixture containing the kinase-specific substrate and cofactors.
-
The enzymatic reaction is initiated by the addition of 33P-ATP.
-
Following incubation, the reaction is stopped, and the radiolabeled substrate is separated from the residual 33P-ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the kinase activity in the presence of the test compound to the activity in a vehicle (DMSO) control.
Safety Pharmacology Profiling (e.g., Eurofins SafetyScreen™ Panels)
Objective: To identify potential off-target interactions with a wide range of functionally important proteins.
Methodology:
-
Assay Principles: A combination of binding and functional assays is used depending on the target class.
-
Binding Assays (for GPCRs, Transporters): These are typically competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target receptor or transporter. A reduction in radioactivity bound to the receptor indicates displacement by the test compound.
-
Functional Assays (for Ion Channels, Enzymes): These assays measure the functional consequence of the compound's interaction with the target. For example, for the hERG ion channel, patch-clamp electrophysiology is used to measure changes in ion flow. For enzymes, the assay measures the rate of conversion of a substrate to a product.
-
-
Procedure:
-
The test compound is prepared in a suitable solvent and diluted to the desired screening concentration (e.g., 10 µM).
-
The compound is incubated with the specific target (e.g., cell membranes expressing a receptor, recombinant enzyme).
-
For binding assays, a radiolabeled ligand is added, and after incubation, the bound and free ligands are separated and quantified.
-
For functional assays, the specific cellular or enzymatic response is measured using appropriate detection technologies (e.g., fluorescence, luminescence, electrophysiology).
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition or activation relative to a control.
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Profiling
The following diagram illustrates a typical workflow for the comprehensive off-target profiling of a compound like this compound.
Caption: Workflow for off-target profiling of a small molecule.
Simplified BET Signaling Pathway
This diagram illustrates the on-target mechanism of action of BET inhibitors, providing context for the importance of selectivity.
Caption: On-target action of BET inhibitors on gene transcription.
Conclusion
A comprehensive off-target profiling strategy is indispensable for the development of safe and effective therapeutics. For a targeted agent like this compound, demonstrating a clean off-target profile is crucial. By employing systematic screening cascades, including broad kinase and safety pharmacology panels, researchers can identify and mitigate potential liabilities early in the drug discovery process. The direct comparison of off-target data with alternative compounds, presented in a clear and standardized format, enables informed decision-making for lead optimization and candidate selection. While public data for this compound is not available, the methodologies and comparative frameworks presented in this guide provide a robust template for its evaluation.
A Comparative Guide to the Degradation of BRD4 by (R)-I-BET762 Carboxylic Acid-Based PROTACs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) designed to degrade Bromodomain-containing protein 4 (BRD4), a key therapeutic target in oncology and inflammatory diseases. We will focus on PROTACs derived from the BRD4 inhibitor (R)-I-BET762 carboxylic acid and compare their validated degradation performance with established alternative BRD4-degrading PROTACs. This comparison is supported by experimental data and detailed protocols for validation assays.
Introduction to BRD4 Degradation by PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. They consist of a "warhead" that binds to the target protein (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation of PROTAC-BRD4-E3 ligase leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. This approach offers a distinct advantage over traditional inhibition by removing the entire protein, thereby ablating both its scaffolding and enzymatic functions.
This compound is a derivative of the potent BET inhibitor I-BET762, functionalized with a carboxylic acid group to serve as a versatile anchor point for linker and E3 ligase ligand attachment in PROTAC synthesis. While specific PROTACs utilizing this exact carboxylic acid derivative are part of ongoing research and development, their performance can be contextualized by comparing them with well-characterized BRD4 PROTACs that employ similar warheads or alternative degradation strategies.
Comparative Performance of BRD4 PROTACs
The efficacy of PROTACs is primarily measured by their ability to induce the degradation of the target protein. Key parameters include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of the target protein that can be degraded.
Below is a comparison of prominent BRD4-degrading PROTACs. It is important to note that direct head-to-head comparisons of PROTACs synthesized specifically with this compound are not extensively available in the public domain. The data presented here is compiled from various studies, and experimental conditions may vary.
| PROTAC | Warhead (BRD4 Ligand) | E3 Ligase Recruited | DC50 (BRD4 Degradation) | Cell Line(s) | Selectivity Profile |
| MZ1 | (+)-JQ1 | VHL | 8 nM, 23 nM[1][2] | H661, H838[1][2] | Preferential for BRD4 over BRD2/3[1] |
| dBET1 | (+)-JQ1 | CRBN | <1 nM[3] | Burkitt's Lymphoma (BL) cells[3] | Pan-BET degrader (BRD2, BRD3, BRD4)[4] |
| ARV-771 | OTX015 derivative | VHL | <1 nM, <5 nM[2][5] | Castration-Resistant Prostate Cancer (CRPC)[2][5] | Pan-BET degrader (BRD2, BRD3, BRD4)[2] |
| QCA570 | JQ1 derivative | CRBN | ~1 nM | Bladder Cancer cell lines | Pan-BET degrader (BRD2, BRD3, BRD4) |
| PROTACs based on this compound | (R)-I-BET762 | Varies (e.g., VHL, CRBN) | Data not publicly available for direct comparison | - | Expected to be pan-BET based on the I-BET762 inhibitor profile |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in validating BRD4 degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments.
Western Blotting for BRD4 Degradation
This is the most common method to directly measure the reduction in BRD4 protein levels.
1. Cell Culture and Treatment:
-
Seed a human cancer cell line known to express BRD4 (e.g., HeLa, MDA-MB-231, or a relevant cancer cell line) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with increasing concentrations of the BRD4 PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Proteasome Inhibitor Rescue Assay
This experiment validates that the observed degradation is dependent on the proteasome.
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) for 1-2 hours before adding the BRD4 PROTAC.
-
Co-treat with the PROTAC and the proteasome inhibitor for the desired time.
-
Perform Western blotting as described above. A rescue of BRD4 protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the functional consequence of BRD4 degradation on cell proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the PROTACs.
2. Incubation and Viability Measurement:
-
Incubate the cells for a defined period, typically 48 to 72 hours.
-
Add MTT reagent and incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals with DMSO and measure absorbance. Alternatively, for CellTiter-Glo, add the reagent and measure luminescence.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
Conclusion
Targeted degradation of BRD4 using PROTACs represents a powerful therapeutic strategy. While well-characterized degraders like MZ1, dBET1, and ARV-771 have demonstrated potent anti-cancer activity, the development of new PROTACs with improved properties is an active area of research. PROTACs derived from this compound are expected to be effective pan-BET degraders. However, their precise degradation efficiency and selectivity profile will depend on the choice of E3 ligase ligand and the linker connecting the two moieties. The experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of these and other novel BRD4-targeting PROTACs, enabling researchers to make informed decisions in the advancement of this promising therapeutic modality.
References
Assessing the Selectivity of (R)-I-BET762 Carboxylic Acid for BET Family Members: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comparative analysis of the selectivity of (R)-I-BET762 carboxylic acid and other prominent BET inhibitors against the four members of the Bromodomain and Extra-Terminal (BET) protein family: BRD2, BRD3, BRD4, and the testis-specific BRDT.
The BET family of proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, including cancer and inflammation, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the acetyl-lysine binding pockets of BET bromodomains have emerged as a promising class of drugs. This guide focuses on this compound, a derivative of the well-characterized pan-BET inhibitor I-BET762, and compares its selectivity profile with that of its parent compound and other widely used BET inhibitors, JQ1 and OTX015.
Comparative Selectivity of BET Inhibitors
The following table summarizes the reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against the individual members of the BET family. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | Target | Kd (nM) | IC50 (nM) | Assay |
| This compound | BRD4 | ~7943 (pIC50 = 5.1)[1][2][3][4][] | Cellular Assay | |
| BRD2 | Data not available | Data not available | ||
| BRD3 | Data not available | Data not available | ||
| BRDT | Data not available | Data not available | ||
| I-BET762 (Molibresib) | BRD2 | 61.3[6][7] | 32.5[6][7] | TR-FRET |
| BRD3 | 50.5[6][7] | 42.4[6][7] | TR-FRET | |
| BRD4 | 55.2[6][7] | 36.1[6][7] | TR-FRET | |
| (+)-JQ1 | BRD2 (N-terminal) | 128[8] | 17.7[8] | AlphaScreen |
| BRD3 (N-terminal) | 59.5[8] | - | ITC | |
| BRD3 (C-terminal) | 82[8] | - | ITC | |
| BRD4 (BD1) | ~50[9] | 77[6][9] | AlphaScreen | |
| BRD4 (BD2) | ~90[9] | 33[6][9] | AlphaScreen | |
| BRDT (N-terminal) | 190[8] | - | ITC | |
| OTX015 (Birabresib) | BRD2/3/4 | 92-112[10][11] | Biochemical Assay |
Note: The available data for this compound is limited to a pIC50 value for BRD4 in a cellular context. A comprehensive assessment of its selectivity across the entire BET family requires further biochemical assays. The comparator compounds, I-BET762, JQ1, and OTX015, are all characterized as pan-BET inhibitors, demonstrating activity against multiple members of the BET family.[12][13][14][15][16][17][18]
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and quantitative biochemical and biophysical assays. The following are detailed protocols for three commonly employed methods for characterizing the interaction between small molecule inhibitors and BET bromodomains.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of the interaction between a tagged BET protein and a biotinylated histone peptide.
Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. A GST-tagged BET bromodomain is recognized by a Europium-labeled anti-GST antibody (donor), and a biotinylated histone H4 peptide (acetylated) binds to streptavidin-XL665 (acceptor). When the BET protein and histone peptide interact, the donor and acceptor are brought close together, resulting in a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.
-
Prepare solutions of GST-tagged BET protein (BRD2, BRD3, BRD4, or BRDT) and biotinylated tetra-acetylated histone H4 peptide in assay buffer.
-
Prepare solutions of Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 50 nL) of the serially diluted compound to the assay plate.
-
Add the GST-tagged BET protein and biotinylated histone peptide to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Add the Europium-labeled anti-GST antibody and incubate for another period (e.g., 60 minutes).
-
Add the Streptavidin-XL665 and incubate for a final period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
TR-FRET Assay Workflow
AlphaScreen Assay
This is another proximity-based assay used to measure the interaction between a BET protein and a histone peptide.
Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology utilizes donor and acceptor beads. When in close proximity, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A His-tagged BET protein is captured by Nickel-chelate acceptor beads, and a biotinylated histone peptide is captured by streptavidin-coated donor beads. Inhibition of the protein-peptide interaction separates the beads, leading to a loss of signal.[19]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare solutions of His-tagged BET protein and biotinylated tetra-acetylated histone H4 peptide in assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound, His-tagged BET protein, and biotinylated histone peptide to the assay plate and incubate (e.g., 30 minutes) at room temperature.
-
Add the mixture of Donor and Acceptor beads to the wells in the dark.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature in the dark to allow for bead-protein/peptide binding and proximity-based signal generation.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
AlphaScreen Assay Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: ITC measures the heat released or absorbed when a ligand (inhibitor) is titrated into a solution containing a macromolecule (BET protein). The resulting heat signal is proportional to the amount of binding. By measuring the heat change after successive injections of the inhibitor, a binding isotherm can be generated, from which the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding can be determined.
Protocol:
-
Sample Preparation:
-
Dialyze the purified BET protein and dissolve the test inhibitor in the same buffer to ensure a perfect match. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the BET protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The entropy of binding (ΔS) can then be calculated.
-
Isothermal Titration Calorimetry Workflow
Conclusion
The available data indicates that this compound is an inhibitor of BRD4. However, a comprehensive assessment of its selectivity across the entire BET family is currently limited by the lack of publicly available data for BRD2, BRD3, and BRDT. In contrast, I-BET762, (+)-JQ1, and OTX015 are well-established pan-BET inhibitors with demonstrated activity against multiple family members. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the selectivity profile of this compound and other novel BET inhibitors, enabling a more complete understanding of their therapeutic potential and on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. I-BET762 carboxylic acid | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. I-BET762 carboxylic acid (Molibresib carboxylic acid) | BRD4 抑制剂 | MCE [medchemexpress.cn]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I-BET 762, 1260907-17-2 | BroadPharm [broadpharm.com]
- 8. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. oncotarget.com [oncotarget.com]
- 12. rndsystems.com [rndsystems.com]
- 13. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 14. Sapphire Bioscience [sapphirebioscience.com]
- 15. I-BET762 (GSK525762A, Molibresib) | BET inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: (R)-I-BET762 Carboxylic Acid vs. I-BET726 Derived Degraders in BET Protein Targeting
A deep dive into the efficacy and mechanistic nuances of BET protein degraders derived from two distinct chemical scaffolds, (R)-I-BET762 carboxylic acid and I-BET726, reveals critical insights for researchers and drug development professionals. This guide provides a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to inform the selection and design of next-generation targeted protein degraders.
The landscape of therapeutic intervention is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. At the heart of a PROTAC's success lies the careful selection of its components: a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the comparative performance of BET (Bromodomain and Extra-Terminal) protein degraders synthesized using two different warheads: this compound, a triazolodiazepine-based inhibitor, and I-BET726, a tetrahydroquinoline-based inhibitor.
A pivotal study directly comparing degraders derived from a triazolodiazepine (JQ1, structurally related to I-BET762) and the more potent tetrahydroquinoline-based I-BET726 provides a crucial framework for this analysis. The findings challenge the intuitive notion that a more potent inhibitor necessarily yields a more effective degrader.
Executive Summary of Comparative Performance
A key takeaway from comparative studies is the critical role of ternary complex formation and cooperativity in determining the efficacy of a PROTAC. While I-BET726 is a more potent inhibitor of BET proteins than JQ1, degraders derived from I-BET726 have demonstrated lower degradation potency. This has been attributed to negative cooperativity in the formation of the ternary complex between the BET protein, the PROTAC, and the E3 ligase. In contrast, JQ1-derived degraders exhibited positive cooperativity, leading to more efficient protein degradation.[1][2]
This guide will delve into the quantitative data supporting these findings, provide detailed experimental protocols for assessing degrader performance, and visualize the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a comparative study of BET degraders derived from JQ1 (as a proxy for the triazolodiazepine scaffold of I-BET762) and I-BET726. The data highlights the differences in binding affinities, degradation efficacy (DC50 and Dmax), and antiproliferative activity (IC50).
Table 1: Binary and Ternary Complex Binding Affinities (Kd, nM) [1][2]
| Compound | Warhead | Linker | VCB Binding (Kd, nM) | Brd4BD2 Binding (Kd, nM) | Ternary Complex (VCB + Brd4BD2) (Kd, nM) | Cooperativity (α) |
| JQ1-derived PROTACs | ||||||
| PROTAC 6 | JQ1 | PEG3 | 1100 ± 100 | 110 ± 10 | 60 ± 10 | 19 ± 5 |
| PROTAC 7 | JQ1 | PEG4 | 1200 ± 200 | 130 ± 10 | 200 ± 20 | 6 ± 1 |
| I-BET726-derived PROTACs | ||||||
| PROTAC 9 | I-BET726 | PEG3 | 1300 ± 100 | 10 ± 1 | 330 ± 20 | 0.3 ± 0.03 |
| PROTAC 10 | I-BET726 | PEG4 | 1400 ± 100 | 10 ± 1 | 330 ± 20 | 0.3 ± 0.03 |
VCB: VHL-ElonginC-ElonginB complex. Cooperativity (α) > 1 indicates positive cooperativity; α < 1 indicates negative cooperativity.
Table 2: BET Protein Degradation and Antiproliferative Activity [1][2]
| Compound | Warhead | Linker | Brd4 Degradation DC50 (nM) | Brd4 Dmax (%) | cMyc Depletion in MV4;11 cells (%) | Antiproliferative IC50 in MV4;11 cells (nM) |
| JQ1-derived PROTACs | ||||||
| PROTAC 6 | JQ1 | PEG3 | 27 | >95 | 83 | 7.9 |
| PROTAC 7 | JQ1 | PEG4 | 23 | >95 | 80 | 11 |
| I-BET726-derived PROTACs | ||||||
| PROTAC 9 | I-BET726 | PEG3 | 78 | >95 | 71 | 25 |
| PROTAC 10 | I-BET726 | PEG4 | 100 | >95 | 69 | 32 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. cMyc depletion measured at 50 nM PROTAC concentration. IC50: Half-maximal inhibitory concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key biological processes and experimental procedures discussed in this guide.
Caption: Mechanism of action of a BET-targeting PROTAC.
Caption: General experimental workflow for evaluating BET degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.
Protocol 1: Western Blot for BET Protein Degradation
This assay is fundamental for quantifying the degradation of BET proteins (BRD2, BRD3, and BRD4) following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4;11, HeLa) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the BET degrader (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample, add Laemmli buffer, and denature by boiling at 95°C for 5 minutes.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Protocol 2: Cell Viability Assay
This assay assesses the anti-proliferative effects of the BET degraders.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of the BET degrader.
-
-
Incubation and Viability Measurement:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This biophysical assay measures the binding kinetics and affinity of the ternary complex.
-
Immobilization:
-
Immobilize the biotinylated VCB complex on a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject the BET bromodomain (e.g., Brd4BD2) at a constant concentration, either alone or in the presence of varying concentrations of the PROTAC, over the sensor surface.
-
Measure the association and dissociation rates to determine the binding affinities (Kd).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by comparing the binding affinity of the bromodomain to the VCB-PROTAC complex with its affinity to VCB alone.
-
Conclusion
The direct comparison of degraders derived from different BET inhibitor warheads underscores a critical principle in PROTAC design: the potency of the warhead does not singularly dictate the efficacy of the resulting degrader. The formation of a stable and productive ternary complex, heavily influenced by factors such as linker composition and the specific protein-protein interactions facilitated by the PROTAC, is paramount. While degraders based on the more potent I-BET726 inhibitor show effective degradation at nanomolar concentrations, the negative cooperativity observed in their ternary complex formation leads to reduced overall potency compared to degraders derived from the JQ1 scaffold.
For researchers and drug developers, these findings highlight the importance of a multi-faceted evaluation of PROTAC candidates, extending beyond simple warhead potency to include detailed biophysical characterization of ternary complex formation. The provided data and protocols offer a robust framework for conducting such comparative analyses, ultimately guiding the rational design of more effective and selective targeted protein degraders. Future studies directly comparing degraders derived from this compound and I-BET726 under identical experimental conditions will be invaluable in further refining our understanding of the structure-activity relationships that govern BET degrader efficacy.
References
Safety Operating Guide
Proper Disposal of (R)-I-BET762 Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of (R)-I-BET762 carboxylic acid, a potent BRD4 inhibitor used in biomedical research. The following protocols are designed to provide clarity and support the safe management of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3] All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
In case of accidental exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Disposal Procedures for this compound
Disposal of this compound must comply with all federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain. [5]
Step 1: Waste Identification and Segregation
-
All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spills, must be collected and treated as chemical waste.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect solid this compound and contaminated materials in a clearly labeled, sealable, and chemically compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed chemical waste disposal service.[3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste. Provide them with a complete and accurate description of the waste.
Summary of Key Information
For quick reference, the following table summarizes the essential information for handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| Synonyms | (R)-Molibresib carboxylic acid, (R)-GSK525762A carboxylic acid | [1][2] |
| Primary Hazard | Potent BRD4 inhibitor; handle with care. | [1][2] |
| PPE | Lab coat, safety goggles, chemical-resistant gloves | [3] |
| Disposal Method | Collect as hazardous chemical waste for professional disposal. | |
| Drain Disposal | PROHIBITED | [5] |
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling (R)-I-BET762 carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-I-BET762 carboxylic acid. This compound is a ligand used in Proteolysis Targeting Chimera (PROTAC) research and functions as a potent Bromodomain and Extra-Terminal domain (BET) inhibitor.[1][2][3] Due to its high pharmacological activity and the potential for unknown toxicological properties, it must be handled with stringent safety measures as a highly potent active pharmaceutical ingredient (HPAPI).[4][5]
Hazard Assessment & Engineering Controls
This compound's parent compound, Molibresib (I-BET762), is a potent inhibitor of the BET family of proteins, designed to elicit a pharmacological effect at low doses.[1][6] While specific toxicological data for the carboxylic acid derivative may be limited, it must be treated as a potent compound. The primary exposure risks are inhalation of airborne powder and skin contact.[4]
Primary Engineering Controls are mandatory for all handling steps:
-
Solids: All weighing and handling of the powdered form must be performed in a containment device, such as a ventilated balance enclosure, HEPA-secured weighing box, or a glove box, to minimize inhalation risk.[4] The open handling of the powder is strictly prohibited.[7]
-
Liquids/Solutions: All work with solutions, including preparation and transfers, must be conducted within a certified chemical fume hood.[8]
-
Facility Design: The handling area should be maintained under negative pressure relative to adjacent rooms to prevent contamination. Access should be restricted.[7][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is required for all personnel handling this compound. The following table summarizes the minimum requirements for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Aliquoting) | Chemical safety goggles with side-shields or a full-face shield.[8][10][11] | Double-gloving with chemical-resistant nitrile or neoprene gloves.[8] | Fully-fastened lab coat with disposable sleeve protectors.[4] | Not required if performed within a certified ventilated enclosure. |
| Handling Solutions (Preparing, Transferring) | Chemical safety goggles with side-shields.[8][12] | Chemical-resistant nitrile gloves.[8][13] | Fully-fastened lab coat.[8] | Not required if performed within a certified chemical fume hood.[8] |
| Spill Cleanup (Outside Containment) | Full-face shield over chemical safety goggles.[11] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Impervious gown or chemical-resistant apron over a lab coat. | Required. Minimum of a NIOSH-approved N95 respirator for small spills; a full-face respirator with appropriate cartridges for larger spills.[10][11] |
| General Lab Work (In proximity to handling) | Standard safety glasses with side-shields. | N/A | Lab coat. | N/A |
PPE Best Practices:
-
Glove Inspection: Always inspect gloves for tears or perforations before use.[8]
-
Glove Removal: Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately into the designated hazardous waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10][12] Do not eat, drink, or smoke in the handling area.[12]
Operational & Disposal Plans
Adherence to a strict, step-by-step workflow is critical for minimizing exposure risk.
-
Preparation:
-
Designate a specific area for handling within a fume hood or ventilated enclosure.
-
Ensure the work surface is clean and decontaminated.
-
Assemble all necessary equipment (spatulas, vials, solvents, vortexer) and waste containers inside the containment area.
-
Don all required PPE as specified in the table above.
-
-
Execution (Handling Solid):
-
Perform all manipulations within the primary engineering control (e.g., ventilated balance enclosure).
-
Carefully transfer the required amount of solid compound using a dedicated spatula to minimize dust generation.[10]
-
Close the primary container tightly immediately after use.
-
-
Execution (Preparing Solution):
-
Conduct all solvent additions and mixing within a chemical fume hood.
-
Add solvent to the vial containing the pre-weighed solid.
-
Seal the vial before vortexing or sonicating to ensure full dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment. A validated cleaning procedure is recommended for potent compounds.[14]
-
Carefully doff PPE, disposing of single-use items in the designated hazardous waste container. Reusable items must be decontaminated.
-
Wash hands thoroughly.
-
Proper segregation and disposal of waste are critical for safety and environmental compliance.
-
Waste Segregation: All waste contaminated with this compound (solid or liquid) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8] This includes:
-
Contaminated gloves, wipes, and disposable PPE.
-
Used vials and containers.
-
Excess solutions.
-
-
Disposal: The sealed hazardous waste container must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations. Do not mix this waste stream with other laboratory waste.[8]
Logical Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. escopharma.com [escopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. leelinework.com [leelinework.com]
- 12. fishersci.fr [fishersci.fr]
- 13. quicktest.co.uk [quicktest.co.uk]
- 14. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
